molecular formula C9H11N3 B1347007 3-(3-Pyridylmethylamino)propionitrile CAS No. 33611-48-2

3-(3-Pyridylmethylamino)propionitrile

Cat. No.: B1347007
CAS No.: 33611-48-2
M. Wt: 161.2 g/mol
InChI Key: QLXCYILNQJKHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridylmethylamino)propionitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Pyridylmethylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXCYILNQJKHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067776
Record name 3-(3-Pyridylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33611-48-2
Record name 3-[(3-Pyridinylmethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33611-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((3-pyridinylmethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[(3-pyridinylmethyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(3-Pyridylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9067776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3-pyridylmethyl)amino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 3-(3-Pyridylmethylamino)propionitrile (CAS No. 33611-48-2). Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from structurally similar aminopropionitrile analogs to provide a broader context for its potential characteristics. Furthermore, standardized experimental protocols for the synthesis and physicochemical characterization of such a compound are detailed to guide researchers in its handling and evaluation.

Introduction

This compound is a chemical compound featuring a pyridine ring, a secondary amine, and a nitrile functional group. This combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and biological screening. This guide aims to consolidate the available data and provide a framework for its experimental characterization.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
Chemical Name This compound
Synonyms 3-{[(2-Cyanoethyl)amino]methyl}pyridine, 3-[(3-Pyridinylmethyl)amino]-propanenitrile, 3-[(Pyridin-3-ylmethyl)amino]propanenitrile[1]
CAS Number 33611-48-2[1][2][3][4][5]
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.2 g/mol [1]
Chemical Structure Chemical Structure of this compound

Physical and Chemical Properties

The experimentally determined and predicted physical properties of this compound are presented below. Due to the scarcity of data, values should be considered provisional until further experimental validation.

Table 3.1: Physicochemical Properties of this compound
PropertyValueSource
Appearance Clear, faint green/yellow liquid[1]
Boiling Point 241 °C at 50 mmHg[1]
Density 1.078 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.533[1]
pKa (predicted) 6.17 ± 0.20[1]
Flash Point >230 °F (>110 °C)[1]
Table 3.2: Comparative Physical Properties of Analogous Compounds

To provide context, the physical properties of structurally related aminopropionitriles are listed below. These compounds share functional groups with the target molecule and can offer insights into its expected behavior.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
3-(Methylamino)propionitrile 693-05-084.12[6]-21[7]182-186[8]0.899 at 25 °C[6]
3-(Phenylamino)propanenitrile 1075-76-9146.19[9]53160 at 6 mmHgNot Available
3,3'-Iminodipropionitrile 111-94-4123.16[10]-5.5205 at 25 mmHg1.02 at 25 °C

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of N-substituted aminopropionitriles like this compound.

Synthesis Protocol: Michael Addition

A common method for the synthesis of N-substituted β-aminopropionitriles is the Michael addition of an amine to acrylonitrile.

Objective: To synthesize this compound.

Materials:

  • 3-Picolylamine (3-aminomethylpyridine)

  • Acrylonitrile

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve 3-picolylamine in ethanol.

  • Slowly add an equimolar amount of acrylonitrile to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physical Property Determination

4.2.1. Melting Point Determination The melting point is a key indicator of purity for solid compounds.

  • A small amount of the finely powdered, dry solid is packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11]

  • The sample is heated slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[12][13] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

4.2.2. Boiling Point Determination For liquid compounds, the boiling point is a crucial physical constant.

  • A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[14]

  • A capillary tube, sealed at one end, is placed inverted into the liquid.[14][15]

  • The assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[15][16]

  • The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15]

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14][16]

4.2.3. Solubility Determination The solubility profile is determined by testing the compound's miscibility with a range of solvents of varying polarity.

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[17]

  • The compound is classified as "soluble" if it completely dissolves.

  • For water-soluble compounds, the pH of the solution can be tested with litmus paper to determine its acidic or basic nature.[18] The pyridine and secondary amine groups suggest this compound will be soluble in acidic solutions.

Structural Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond carbon-proton correlations) can be performed.[19][20]

  • Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure.

4.3.2. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (around 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.[21]

  • Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common technique for this type of molecule.[21]

  • Analysis: The high-resolution mass spectrum will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.[22] The fragmentation pattern provides structural information.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials Picolylamine 3-Picolylamine Reaction Michael Addition (Ethanol, Catalyst) Picolylamine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Vacuum Distillation or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_physchem Physicochemical Analysis cluster_structural Structural Elucidation Start Purified Product BP Boiling Point Start->BP Solubility Solubility Profile Start->Solubility Density Density Start->Density Refractive_Index Refractive Index Start->Refractive_Index NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR Infrared Spectroscopy Start->IR Final_Data Complete Data Profile BP->Final_Data Solubility->Final_Data Density->Final_Data Refractive_Index->Final_Data NMR->Final_Data MS->Final_Data IR->Final_Data

Caption: Workflow for the characterization of the final product.

References

An In-depth Technical Guide to 3-(3-Pyridylmethylamino)propionitrile: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridylmethylamino)propionitrile is a chemical compound of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating both a pyridine ring and a propionitrile moiety. The pyridine ring is a common feature in many biologically active molecules, while the propionitrile group can serve as a versatile synthetic handle or contribute to the molecule's overall pharmacokinetic profile. This document provides a comprehensive overview of the chemical structure and a detailed account of the synthesis of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a propionitrile backbone with a secondary amine at the 3-position. This amine is substituted with a pyridin-3-ylmethyl group, also known as a 3-picolyl group.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

IUPAC Name: 3-((pyridin-3-yl)methylamino)propanenitrile

CAS Number: 33611-48-2

Chemical Structure:

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Michael addition of 3-picolylamine (3-(aminomethyl)pyridine) to acrylonitrile. This reaction is a classic example of aza-Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

Synthesis Pathway

The synthesis involves a one-step reaction as depicted below:

G cluster_reactants Reactants cluster_product Product reactant1 3-Picolylamine (3-(Aminomethyl)pyridine) product This compound reactant1->product + reactant2 Acrylonitrile reactant2->product

Caption: Synthesis of this compound via Michael addition.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for similar aza-Michael additions.

Materials:

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Acrylonitrile

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-picolylamine (1.0 equivalent) in ethanol.

  • To this solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature. The addition should be performed in a well-ventilated fume hood as acrylonitrile is volatile and toxic.

  • A catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added to the reaction mixture to facilitate the reaction, although the reaction often proceeds without a catalyst.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

While specific yield and purity data for this exact reaction can vary depending on the scale and specific conditions, similar aza-Michael additions of primary amines to acrylonitrile typically proceed in good to excellent yields.

ParameterTypical Value
Yield 70-95%
Purity >95% (after purification)
Reaction Time 4-24 hours
Reaction Temp. Reflux

Note: These values are estimates based on analogous reactions and should be optimized for specific experimental setups.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: Expected signals would include those for the aromatic protons of the pyridine ring, a singlet for the methylene group attached to the pyridine ring, and two triplets for the ethylene bridge of the propionitrile moiety, as well as a broad singlet for the N-H proton.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbons of the pyridine ring, the methylene carbon adjacent to the pyridine ring, the two aliphatic carbons of the propionitrile chain, and the nitrile carbon.

  • IR Spectroscopy: Key vibrational bands would be observed for the N-H stretch, C-H stretches (aromatic and aliphatic), and a strong, sharp absorption for the C≡N (nitrile) group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • Acrylonitrile is a toxic and flammable liquid and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.

  • 3-Picolylamine is a corrosive liquid and should be handled with care, using appropriate PPE.

  • The reaction should be performed with adequate ventilation and away from ignition sources.

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. Researchers and scientists can use this information as a starting point for their own synthetic endeavors and further investigations into the properties and applications of this compound.

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-3H-pyrimidin-4-one and its Biologically Active Tautomer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: Clarifying CAS Number 33611-48-2

It is imperative to begin with a critical clarification regarding the compound's identification. The CAS number 33611-48-2, as provided in the topic, is erroneously associated with 2-amino-5-bromo-6-methyl-3H-pyrimidin-4-one. In fact, CAS number 33611-48-2 is assigned to 3-[(3-Pyridinylmethyl)amino]propanenitrile .

The chemical name "2-amino-5-bromo-6-methyl-3H-pyrimidin-4-one" exists in equilibrium with its tautomeric form, 2-amino-5-bromo-6-methyl-4-pyrimidinol . The latter is the more commonly registered and studied compound, bearing the CAS number 6307-35-3 . This guide will focus on the properties and hazards of the compound correctly identified by CAS number 6307-35-3, which aligns with the requested chemical structure.

Core Molecular Data and Physicochemical Properties

2-Amino-5-bromo-6-methyl-4-pyrimidinol is a substituted pyrimidine that has garnered interest in medicinal chemistry for its biological activities. Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 6307-35-3[1]
Molecular Formula C₅H₆BrN₃O[1]
Molecular Weight 204.02 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 244-246 °C[1][2]
Boiling Point (Predicted) 280.9 ± 50.0 °C[2]
Density (Estimated) 1.689 g/cm³[2]
pKa (Predicted) 8.26 ± 0.50[2]
Solubility Information not readily available

Hazards and Safety Information

Comprehensive safety data for 2-amino-5-bromo-6-methyl-4-pyrimidinol is limited. However, based on available information, the compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1].

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Biological Activity and Therapeutic Potential

2-Amino-5-bromo-6-methyl-4-pyrimidinol and related pyrimidinone structures have demonstrated significant biological activity, primarily as interferon inducers with potential antineoplastic and antiviral applications.[1]

Interferon Induction

This compound has been shown to induce high levels of serum interferon in animal models.[1] Interferons are a group of signaling proteins that play a crucial role in the innate immune response to viral infections and cancer. By stimulating the production of interferons, this compound can enhance the body's natural defense mechanisms.

Antineoplastic and Antiviral Properties

The induction of interferon is linked to the observed antineoplastic and antiviral properties of pyrimidinone derivatives.[3] These compounds have been investigated for their ability to inhibit tumor growth and reduce viral replication.[3] The antitumor effects are thought to be mediated through the activation of macrophages and natural killer (NK) cells, key components of the immune system that can target and destroy cancer cells.[3]

Kinase Inhibition

Structurally related aminopyrimidine and aminopyridine scaffolds are known to be versatile building blocks in the design of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. While direct inhibition of specific kinases by 2-amino-5-bromo-6-methyl-4-pyrimidinol is not extensively documented, its core structure is of significant interest to medicinal chemists developing targeted cancer therapies. Two important kinase families often targeted by such scaffolds are Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs).

Relevant Signaling Pathways

Understanding the signaling pathways modulated by this compound and its structural analogs is crucial for drug development.

Interferon Signaling Pathway (JAK-STAT)

Upon induction by compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol, interferons bind to their receptors on the cell surface, activating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral and anti-proliferative state within the cell.

IFN_Signaling Inducer 2-Amino-5-bromo- 6-methyl-4-pyrimidinol IFN Interferon (IFN) Inducer->IFN Induces IFN_Receptor IFN Receptor IFN->IFN_Receptor Binds JAK JAK IFN_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus ISRE ISRE ISG ISG Transcription ISRE->ISG Promotes Antiviral Antiviral/ Antiproliferative State ISG->Antiviral PLK4_Signaling PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates Aberrant_Mitosis Aberrant Mitosis Normal_Mitosis Normal Mitosis Centriole_Dup->Normal_Mitosis PLK4_Inhibitor PLK4 Inhibitor (e.g., aminopyrimidine derivative) PLK4_Inhibitor->PLK4 Inhibits PLK4_Inhibitor->Aberrant_Mitosis Leads to Apoptosis Apoptosis Aberrant_Mitosis->Apoptosis CDK_Signaling Cyclin Cyclin Cyclin_CDK Cyclin-CDK Complex Cyclin->Cyclin_CDK CDK CDK CDK->Cyclin_CDK Substrate Substrate Protein Cyclin_CDK->Substrate Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest pSubstrate Phosphorylated Substrate Cell_Cycle Cell Cycle Progression pSubstrate->Cell_Cycle CDK_Inhibitor CDK Inhibitor (e.g., pyrimido[4,5-d]pyrimidine) CDK_Inhibitor->Cyclin_CDK Inhibits CDK_Inhibitor->Cell_Cycle_Arrest Leads to Synthesis_Workflow Start Starting Materials: Ethyl acetoacetate, Guanidine Step1 Cyclization Start->Step1 Intermediate 2-Amino-6-methyl- 4-pyrimidinol Step1->Intermediate Step2 Bromination (e.g., with NBS) Intermediate->Step2 Product 2-Amino-5-bromo- 6-methyl-4-pyrimidinol Step2->Product Purification Purification (Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product

References

Spectroscopic and Synthetic Overview of 3-(3-Pyridylmethylamino)propionitrile: Data Inconclusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic and synthetic data for 3-(3-Pyridylmethylamino)propionitrile has yielded inconclusive results. Despite a thorough investigation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as detailed experimental protocols for its synthesis, specific and verifiable information for this compound remains elusive in publicly accessible scientific literature and databases.

While general synthetic methodologies for related aminopropionitrile compounds are documented, a specific, detailed, and reproducible experimental protocol for the synthesis and subsequent characterization of this compound could not be located. The addition of amines to acrylonitrile is a known synthetic route for this class of compounds; however, specific reaction conditions, purification methods, and characterization data for the title compound are not provided in the available resources.

Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in structured tables, detailed experimental protocols, and the visualization of experimental workflows—cannot be fulfilled at this time due to the lack of available primary data.

General Synthetic Approach: A Conceptual Workflow

Although a specific protocol is unavailable, a potential synthetic pathway for this compound can be conceptualized based on the known reactivity of its precursors: 3-aminomethylpyridine and acrylonitrile. This reaction, a Michael addition, would involve the nucleophilic addition of the primary amine of 3-aminomethylpyridine to the activated double bond of acrylonitrile.

Below is a conceptual workflow for this proposed synthesis, which would require experimental validation and optimization.

G Conceptual Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis reactant1 3-Aminomethylpyridine reaction Michael Addition (Solvent, optional Catalyst, Temperature Control) reactant1->reaction reactant2 Acrylonitrile reactant2->reaction workup Solvent Removal reaction->workup purification Chromatography or Distillation workup->purification product This compound purification->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Conceptual workflow for the synthesis of this compound.

It is imperative for researchers and drug development professionals to note that this represents a theoretical pathway. The actual execution would necessitate a thorough literature review for analogous reactions to establish optimal conditions, followed by rigorous experimental work to synthesize, purify, and characterize the final product. Should this compound be synthesized, the collection and publication of its NMR, IR, and MS data would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the Solubility of 3-(3-Pyridylmethylamino)propionitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(3-Pyridylmethylamino)propionitrile, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public-domain literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This guide also includes a qualitative solubility assessment based on the structural characteristics of the molecule and data from related compounds. Furthermore, a logical workflow for solubility determination is presented visually. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound and similar compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a propionitrile moiety via a secondary amine. The presence of the basic pyridine nitrogen, the secondary amine, and the polar nitrile group suggests a degree of polarity that will influence its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.

Qualitative Solubility Profile

Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented in Table 1. It is important to note that this is a projection and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolLikely SolubleCapable of hydrogen bonding with the pyridine and amine nitrogens.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely SolubleHigh polarity can solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane, ChloroformLikely SolubleIntermediate polarity, effective at dissolving many organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to SolubleModerate polarity; solubility may be limited by the nonpolar hydrocarbon portions.
Aromatic Toluene, BenzeneSparingly SolubleLower polarity; interactions will be weaker.
Nonpolar Hexane, HeptaneLikely Insoluble"Like dissolves like" principle suggests poor solubility of the polar molecule in nonpolar solvents.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the saturation shake-flask method, which is considered a gold standard for solubility measurements.[4]

3.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2. Materials

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight seals

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

3.3. Procedure

  • Preparation of the System:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[4]

    • Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[4]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

3.4. Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = Cdiluted × Dilution Factor

Where:

  • Cdiluted is the concentration of the diluted sample as determined by the analytical method.

  • Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to sediment D->E F Withdraw and filter supernatant E->F G Dilute filtered solution F->G H Analyze by HPLC/GC G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined and published, the provided qualitative assessment and detailed experimental protocol offer a robust starting point for researchers. The shake-flask method, as outlined, is a reliable approach to generating accurate solubility data, which is essential for the advancement of research and development involving this compound. It is recommended that researchers perform these experiments in their own laboratories to obtain precise solubility values for their specific applications.

References

Potential biological activity of pyridylmethylamino compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyridylmethylamino Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylmethylamino compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of these compounds, with a primary focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, particularly as enzyme inhibitors, and present curated quantitative data from preclinical studies. Furthermore, this document supplies detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in this promising area.

Anticancer Activity of Pyridylmethylamino Derivatives

A substantial body of research has highlighted the potential of pyridylmethylamino-containing scaffolds as potent antineoplastic agents. Their primary mechanism of action often involves the targeted inhibition of key enzymes that are dysregulated in cancer, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and transcription.

Mechanism of Action: Enzyme Inhibition

Pyridylmethylamino derivatives have been successfully designed as inhibitors of several protein kinases. Notably, 6-pyridylmethylaminopurines have shown high potency and selectivity against CDKs.[1]

  • CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3] Inhibition of CDK2 by pyridylmethylamino compounds can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division, ultimately inducing apoptosis in cancer cells.[4]

  • CDK9 Inhibition: CDK9 is a core component of the positive transcription elongation factor b (P-TEFb) complex.[5] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[6][7] Many of these genes encode anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC) that are essential for cancer cell survival. Inhibition of CDK9 leads to the downregulation of these key survival proteins, triggering apoptosis.[5]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro anticancer activity of representative pyridylmethylamino compounds against various cancer cell lines and their inhibitory activity against target kinases.

Table 1: Cellular Antiproliferative Activity of Selected Compounds

Compound ID Derivative Class Cell Line Assay Type Activity Metric (µM) Reference
CCT68127 6-Pyridylmethylaminopurine HCT116 (Colon) Growth Inhibition GI₅₀ = 0.7 [1]
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amine MV4-11 (Leukemia) Cytotoxicity IC₅₀ = 0.83 [4]
HT-29 (Colon) Cytotoxicity IC₅₀ = 2.12 [4]
MCF-7 (Breast) Cytotoxicity IC₅₀ = 3.12 [4]

| | | HeLa (Cervical) | Cytotoxicity | IC₅₀ = 8.61 |[4] |

Table 2: Kinase Inhibitory Activity of Selected Compounds

Compound ID Target Kinase Activity Metric (µM) Reference
CCT68127 CDK2/cyclin E IC₅₀ = 0.03 [1]
CDK9/cyclin T IC₅₀ = 0.11 [1]
CDK7/cyclin H IC₅₀ = 1.3 [1]

| Compound 7l | CDK2/cyclin A2 | IC₅₀ = 0.064 |[4] |

Visualizing the Mechanism: Signaling Pathways

To illustrate the points of intervention for these compounds, the following diagrams depict the relevant signaling pathways.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb pRb pRb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E pRb_E2F->E2F releases DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep triggers Inhibitor Pyridylmethylamino CDK2 Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK2/Cyclin E complex blocks G1/S cell cycle progression.

CDK9_Transcription_Pathway cluster_transcription Transcriptional Regulation DNA DNA PolII RNA Polymerase II NELF_DSIF NELF/DSIF PolII->NELF_DSIF Promoter-Proximal Pausing Elongation Productive Elongation (mRNA synthesis) NELF_DSIF->Elongation dissociation leads to PTEFb P-TEFb (CDK9/Cyclin T1) PTEFb->PolII phosphorylates CTD PTEFb->NELF_DSIF phosphorylates Inhibitor Pyridylmethylamino CDK9 Inhibitor Inhibitor->PTEFb INHIBITS MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Compound in 96-well Plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate All Wells (Except Sterility Control) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Read Results Visually or with a Spectrophotometer incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active activate Substrates Downstream Substrates PKC_active->Substrates phosphorylates Response Cellular Response (Gene Expression, Proliferation) Substrates->Response Inhibitor Pyridylmethylamino Derivative Inhibitor->PKC_active INHIBITS

References

Discovery and history of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(3-Pyridylmethylamino)propionitrile

Ref: this compound

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a versatile intermediate in organic synthesis. The guide covers the compound's discovery and historical context, details its physicochemical properties, outlines established and potential synthetic protocols, and explores its known and potential biological activities. Particular emphasis is placed on providing detailed experimental methodologies and presenting quantitative data in a clear, tabular format. Furthermore, this guide includes conceptual diagrams generated using Graphviz to illustrate key synthetic pathways and logical workflows, adhering to best practices for clarity and data visualization.

Introduction and Historical Context

This compound, with the CAS number 33611-48-2, is a substituted aminonitrile that has primarily found utility as a building block in the synthesis of more complex molecules. While a singular "discovery" event is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of aminopropionitriles as key intermediates in medicinal chemistry and materials science. Compounds of this class are recognized for their role in the preparation of a variety of bioactive molecules, including pharmaceuticals and insecticides. For instance, related structures like 3-(pyridyl-2-amino)propionitrile and its analogues serve as intermediates for mesoionic compounds exhibiting insecticidal properties[1]. The synthesis and application of N-substituted aminopropionitriles have been a subject of interest for several decades, with foundational synthetic methods being established and refined over time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, characterization, and reaction planning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 33611-48-2[2]
Molecular Formula C₉H₁₁N₃[2]
Molecular Weight 161.21 g/mol [2]
Boiling Point 241 °C at 50 mmHg[2]
Density 1.078 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.533[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common and direct method is the Michael addition of 3-picolylamine (3-(aminomethyl)pyridine) to acrylonitrile. An alternative conceptual approach involves the reductive amination of 3-pyridinecarboxaldehyde.

Michael Addition of 3-Picolylamine to Acrylonitrile

The aza-Michael addition is a widely used and efficient method for the formation of carbon-nitrogen bonds. In this case, the primary amine of 3-picolylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

Conceptual Experimental Workflow: Michael Addition

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification picolylamine 3-Picolylamine mixing Mixing in Solvent (e.g., Ethanol) picolylamine->mixing acrylonitrile Acrylonitrile acrylonitrile->mixing reaction Reaction at Elevated Temperature (optional) mixing->reaction removal Solvent Removal reaction->removal purification Purification (e.g., Distillation) removal->purification product This compound purification->product

Caption: Workflow for Michael Addition Synthesis.

Detailed Experimental Protocol (Conceptual):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picolylamine (1.0 equivalent) and a suitable solvent such as ethanol or methanol.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (1.0-1.2 equivalents) to the solution. The reaction can be exothermic, so controlled addition is recommended.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Reductive Amination of 3-Pyridinecarboxaldehyde

Reductive amination provides an alternative route to N-substituted amines. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.

Signaling Pathway: Reductive Amination

G aldehyde 3-Pyridine- carboxaldehyde imine Intermediate Imine aldehyde->imine amine Aminoacetonitrile amine->imine product 3-(3-Pyridylmethylamino)- propionitrile imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product

Caption: Conceptual Pathway for Reductive Amination.

Detailed Experimental Protocol (Conceptual):

  • Imine Formation: In a suitable solvent (e.g., methanol), combine 3-pyridinecarboxaldehyde (1.0 equivalent) and aminoacetonitrile (1.0 equivalent). The pH of the mixture is typically adjusted to a slightly acidic range (pH 5-6) to facilitate imine formation.

  • Reduction: To the solution containing the in situ-formed imine, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added in portions.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC for the disappearance of the starting materials.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water or a dilute acid. The product is then extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography or distillation.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in publicly available literature. Its primary role appears to be that of a synthetic intermediate. However, the structural motifs present in the molecule—a pyridine ring and a cyano group—are found in numerous biologically active compounds.

  • Pyridine Moiety: The pyridine ring is a common scaffold in many pharmaceuticals, contributing to binding interactions with biological targets through hydrogen bonding and π-stacking interactions.

  • Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and is sometimes used as a bioisostere for other functional groups in drug design. In some contexts, nitriles can be metabolized in vivo.

Given its structure, this compound could be explored as a precursor for the synthesis of novel compounds with potential therapeutic applications, for example, as enzyme inhibitors or receptor ligands. Further research would be required to elucidate any intrinsic biological activity.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic transformations such as the Michael addition, providing a reliable source of this building block for further chemical synthesis. While its own biological profile is not well-characterized, its structural components suggest that it is a promising starting material for the development of new molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

Speculative Mechanism of Action for 3-(3-Pyridylmethylamino)propionitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document presents a speculative mechanism of action for 3-(3-Pyridylmethylamino)propionitrile. As of the date of this publication, there is no direct experimental evidence available in the public domain detailing the specific biological targets or pharmacological effects of this compound. The proposed mechanism is extrapolated from the known activity of structurally similar molecules and is intended to serve as a guide for future research and drug development.

Introduction

This compound is a small molecule featuring a pyridine ring, a secondary amine, and a propionitrile group. While its specific biological activities remain uncharacterized, its structural motifs are present in various biologically active compounds. This guide explores a potential mechanism of action by drawing parallels with known inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The structural analog, 3-(methylamino)propanenitrile, has been identified as a building block for GSK-3β inhibitors, providing a rationale for this speculative exploration.[1]

This document outlines a hypothetical signaling pathway, proposes experimental workflows to validate this hypothesis, and provides templates for data presentation and detailed experimental protocols.

Putative Mechanism of Action: Inhibition of GSK-3β Signaling

We speculate that this compound may act as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. Its inhibition leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, and modulates cellular processes like gene transcription, protein synthesis, and cell survival.

Proposed Signaling Pathway

The hypothetical mechanism involves the direct inhibition of GSK-3β by this compound. This inhibition would prevent the phosphorylation of β-catenin by GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin would then act as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in cell proliferation and survival.

Caption: Speculative signaling pathway of this compound as a GSK-3β inhibitor.

Experimental Validation Workflow

To investigate the speculative mechanism of action, a multi-step experimental workflow is proposed. This workflow aims to first confirm the biological activity of the compound and then to elucidate its specific molecular target and downstream effects.

Experimental_Workflow A Step 1: In Vitro Activity Screening (e.g., Cell Viability/Proliferation Assays) B Step 2: Target Identification (e.g., Kinase Panel Screening) A->B Active Compound C Step 3: In Vitro Target Validation (e.g., GSK-3β Activity Assay) B->C Identified Target (GSK-3β) D Step 4: Cellular Target Engagement (e.g., Western Blot for p-GSK-3β and β-catenin) C->D Confirmed Inhibition E Step 5: Downstream Pathway Analysis (e.g., Luciferase Reporter Assay for TCF/LEF) D->E Cellular Activity F Step 6: In Vivo Model Testing (e.g., Xenograft models, behavioral models) E->F Pathway Modulation

Caption: Proposed experimental workflow for validating the mechanism of action.

Quantitative Data Presentation (Illustrative Templates)

Should experiments be conducted, the following tables provide a structured format for presenting quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

KinaseThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
GSK-3βExperimental ValueExperimental Value
CDK2/AExperimental ValueExperimental Value
MAPK1Experimental ValueExperimental Value
AKT1Experimental ValueExperimental Value

Table 2: Cellular Activity in a Wnt-driven Cancer Cell Line (e.g., HCT116)

AssayEndpointThis compound EC₅₀ (µM)CHIR99021 EC₅₀ (µM) (Control)
Cell Viability (72h)% Inhibition of GrowthExperimental ValueExperimental Value
TCF/LEF Reporter Assay (24h)Fold Induction of LuciferaseExperimental ValueExperimental Value
β-catenin Nuclear Accumulation% of Cells with Nuclear β-cateninExperimental ValueExperimental Value

Detailed Experimental Protocols (Illustrative Templates)

The following are example protocols for key experiments that would be necessary to validate the proposed mechanism of action.

In Vitro GSK-3β Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on GSK-3β activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound and the control inhibitor in kinase buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of staurosporine).

  • IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Western Blot for β-catenin Stabilization

Objective: To assess the effect of this compound on the stabilization of β-catenin in a cellular context.

Materials:

  • HCT116 cells (or another suitable cell line)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • CHIR99021 (positive control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound, a positive control (CHIR99021), or DMSO vehicle for 6 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal loading.

  • Quantify band intensities using densitometry software.

Future Directions

The speculative mechanism presented herein provides a foundational hypothesis for the biological activity of this compound. Future research should focus on executing the proposed experimental workflow to either confirm or refute the role of this compound as a GSK-3β inhibitor. Further studies could also explore its structure-activity relationship (SAR) by synthesizing and testing analogs, investigating its pharmacokinetic and pharmacodynamic properties, and evaluating its therapeutic potential in relevant disease models. The presence of the nitrile group also suggests the possibility of covalent inhibition, which could be investigated through mass spectrometry-based proteomics. The chemical reactivity of propionitrile and related compounds, including their potential for hydrolysis and metabolic transformation, should also be considered in comprehensive toxicological and pharmacological profiling.[1][2]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing nitrile compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a nitrile group onto the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of selected pyridine-containing nitrile compounds of research interest, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of oncology.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of several pyridine-containing nitrile compounds against various cancer cell lines and protein kinases. These compounds have been selected based on their potent and varied inhibitory activities reported in recent literature.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Containing Nitrile Compounds

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)acetamideMCF-7 (Breast)0.5[1]
HepG2 (Liver)5.27[1]
2 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileHCT-116 (Colon)31.3[2]
MCF-7 (Breast)19.3[2]
HepG2 (Liver)22.7[2]
A549 (Lung)36.8[2]
3a Pyridine-Urea DerivativeMCF-7 (Breast)0.22 (48h)[3][4]
MCF-7 (Breast)0.11 (72h)[3][4]
3b Pyridine-Urea DerivativeMCF-7 (Breast)1.88 (48h)[3][4]
MCF-7 (Breast)0.80 (72h)[3][4]
4 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide derivativeMCF-7 (Breast)0.6[5]

Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyridine-Containing Nitrile Compounds

Compound IDTarget KinaseIC50 (nM)Reference
1 PIM-114.3[1]
2 CDK2/cyclin A2240[2]
3a VEGFR-23930[3][4]
3b VEGFR-25000[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected pyridine-containing nitrile compounds and the key biological assays used to evaluate their activity.

Synthesis Protocols

Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Precursor to Compound 1) [1]

  • Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile. A mixture of acetylacetone (0.1 mol), cyanoacetamide (0.1 mol), and piperidine (0.1 mol) in ethanol (100 mL) is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the product.

  • Step 2: Synthesis of ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate. To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (0.01 mol) in dry acetone (50 mL), anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol) are added. The mixture is refluxed for 12 hours. The solvent is then evaporated, and the residue is treated with water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Step 3: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide. A mixture of ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is refluxed for 6 hours. The solvent is concentrated under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and dried.

Synthesis of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 2) [6]

  • A mixture of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1 mmol), phosphorus pentachloride (1.2 mmol), and phosphorus oxychloride (5 mL) is heated at 100°C for 3 hours.

  • The reaction mixture is then cooled to room temperature and poured onto crushed ice with vigorous stirring.

  • The resulting solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent to afford the final compound.

General Synthesis of Pyridine-Urea Derivatives (Compounds 3a and 3b) [3][4]

  • To a solution of an appropriate aminopyridine derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a substituted isocyanate is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel or by recrystallization to yield the desired pyridine-urea derivative.

Biological Assay Protocols

MTT Assay for In Vitro Anticancer Activity [7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The cells are then treated with different concentrations of the compounds and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol) [8][9]

  • Reaction Setup: In a 96-well plate, the kinase, a suitable substrate, and the test compound at various concentrations are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., Kinase-Glo®): This assay measures the amount of ATP remaining in the well after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

    • Fluorescence-based Assay (e.g., TR-FRET): This assay uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled tracer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by some of the discussed compounds and a general experimental workflow for anticancer drug screening.

Signaling Pathways

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer Dimerizes PIM1 PIM1 BAD BAD PIM1->BAD Phosphorylates (Inhibits apoptosis) p21 p21 PIM1->p21 Phosphorylates (Promotes cell cycle) c_Myc c_Myc PIM1->c_Myc Phosphorylates (Promotes proliferation) PIM1_gene PIM1_gene STAT_dimer->PIM1_gene Induces transcription PIM1_gene->PIM1 Translated to

PIM-1 Signaling Pathway

CDK2_CyclinA2_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase CyclinE CyclinE CDK2_CyclinE CDK2_CyclinE CyclinE->CDK2_CyclinE Binds to CDK2 pRb pRb CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes Activates transcription CyclinA2 CyclinA2 S_Phase_Genes->CyclinA2 Includes CDK2_CyclinA2 CDK2_CyclinA2 CyclinA2->CDK2_CyclinA2 Binds to CDK2 DNA_Replication DNA_Replication CDK2_CyclinA2->DNA_Replication Promotes

CDK2/Cyclin A2 Cell Cycle Regulation

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and dimerizes PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Raf Raf PKC->Raf Activates Transcription_Factors Transcription_Factors Akt->Transcription_Factors Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Cell_Survival Cell_Survival Transcription_Factors->Cell_Survival Promotes Cell_Migration Cell_Migration Transcription_Factors->Cell_Migration Promotes

VEGFR-2 Signaling Pathway
Experimental Workflow

Anticancer_Drug_Screening_Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening MTT Assay, Kinase Assay Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification IC50 < Threshold Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization SAR Studies In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Animal Models

General Workflow for Anticancer Drug Screening

Conclusion

Pyridine-containing nitrile compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. The examples provided in this guide highlight their potential as potent inhibitors of key cancer-related targets. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and improved pyridine-based drug candidates. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of next-generation therapies for a variety of diseases.

References

A Technical Guide to Procuring 3-(3-Pyridylmethylamino)propionitrile for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sourcing of 3-(3-Pyridylmethylamino)propionitrile (CAS No. 33611-48-2), a key chemical intermediate for laboratory research and development. Due to its specialized nature, this compound is not as readily available as common laboratory reagents, often necessitating a combination of searching for existing stock and exploring custom synthesis options. This guide offers a clear pathway for researchers to navigate the procurement process efficiently.

Commercial Availability

Our investigation into the supply chain for this compound reveals a limited number of direct, off-the-shelf suppliers. The compound is frequently offered on a "made-to-order" or custom synthesis basis. Below is a summary of potential suppliers and their typical product specifications.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Apollo Scientific 33611-48-2≥95%Inquire for detailsListed as in stock in the UK and US. Pricing starts from £26.00.[1]
CymitQuimica 33611-48-295.0%Inquire for detailsThe product is listed but may be discontinued. Inquiry is required.[2][3][4][5]
ND Pharma & Biotech 33611-48-2Inquire for detailsInquire for detailsListed in their extensive catalog; requires direct inquiry for quotation and minimum order quantities.[6]
Molbase 33611-48-295%25kgPrimarily a B2B platform that can connect buyers with suppliers, often for larger quantities.

Note: The availability and pricing of this compound can fluctuate. It is highly recommended to contact the suppliers directly to confirm current stock, lead times, and pricing.

Custom Synthesis: A Viable Alternative

Given the limited number of catalog suppliers, custom synthesis represents a primary route for obtaining this compound. Numerous companies specialize in the custom synthesis of organic compounds for research and development purposes.

Key Advantages of Custom Synthesis:

  • Access to Non-Commercially Available Compounds: Researchers can obtain molecules that are not listed in any chemical catalog.

  • Scalability: Synthesis can be tailored to the specific quantity required, from milligrams to kilograms.

  • Purity Specifications: The desired purity level can be specified to meet the stringent requirements of particular experiments.

  • Intellectual Property: For novel compounds, the intellectual property of the synthesized molecule typically belongs to the client.

The process for engaging a custom synthesis service generally involves providing the chemical structure and CAS number, desired quantity, and required purity. The synthesis company will then evaluate the request and provide a quote and an estimated timeline.

Experimental Protocols: Synthesis of this compound

While specific, detailed experimental protocols for the industrial synthesis of this compound are proprietary, the scientific literature outlines general methodologies for the synthesis of related N-substituted aminopropionitriles. A common approach involves the Michael addition of an amine to acrylonitrile.

A plausible synthetic route for this compound would involve the reaction of 3-picolylamine (3-(aminomethyl)pyridine) with acrylonitrile. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The crude product would then be purified using standard laboratory techniques such as distillation or chromatography to achieve the desired purity.

Workflow for Procurement of Laboratory Chemicals

The following diagram illustrates a typical workflow for procuring a specialized chemical like this compound, encompassing both the search for existing stock and the custom synthesis route.

G start Start: Identify Need for This compound search_suppliers Search for Commercial Suppliers (CAS: 33611-48-2) start->search_suppliers supplier_found Supplier Found? search_suppliers->supplier_found inquire_supplier Contact Supplier: - Request Quote - Confirm Purity & Availability supplier_found->inquire_supplier Yes search_custom_synthesis Search for Custom Synthesis Services supplier_found->search_custom_synthesis No evaluate_quote Evaluate Quote: - Price - Lead Time - Specifications inquire_supplier->evaluate_quote place_order Place Purchase Order evaluate_quote->place_order Accept evaluate_quote->search_custom_synthesis Reject receive_compound Receive & Verify Compound place_order->receive_compound end End receive_compound->end request_synthesis_quote Request Quotes from Multiple Vendors search_custom_synthesis->request_synthesis_quote evaluate_synthesis_quotes Evaluate Synthesis Quotes: - Cost - Timeline - Company Reputation request_synthesis_quote->evaluate_synthesis_quotes select_synthesis_partner Select Synthesis Partner & Finalize Agreement evaluate_synthesis_quotes->select_synthesis_partner synthesis_process Monitor Synthesis Progress select_synthesis_partner->synthesis_process synthesis_process->receive_compound

Caption: Procurement workflow for specialized laboratory chemicals.

This guide provides a foundational understanding for researchers and professionals in the drug development field to strategically source this compound. By understanding the landscape of commercial suppliers and the viability of custom synthesis, laboratories can ensure a timely and efficient supply of this critical chemical intermediate for their research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 3-(3-Pyridylmethylamino)propionitrile. This compound, possessing a secondary amine, a nitrile group, and a pyridine moiety, serves as a versatile scaffold for the generation of a diverse library of molecules with potential applications in medicinal chemistry and drug discovery. The following protocols detail procedures for N-acylation, nitrile group reduction and hydrolysis, and cyclization to form heterocyclic structures, along with methods for characterization and potential biological evaluation.

N-Acetylation of this compound

N-acetylation is a fundamental transformation that modifies the secondary amine, which can influence the compound's polarity, solubility, and interaction with biological targets.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Crushed ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 10 mL of pyridine.

  • To this solution, add 10 mL of acetic anhydride with stirring at room temperature.

  • Continue stirring the mixture for 1 hour at room temperature and then let it stand overnight.

  • The following day, heat the mixture to reflux for 1 hour.

  • After cooling to room temperature, pour the reaction mixture over 200 g of crushed ice and leave it overnight without stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with abundant water to obtain the pure N-acetyl derivative.

  • Dry the product under vacuum.

Characterization:

The resulting N-acetyl derivative should be characterized by:

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) absorption band around 1650 cm⁻¹ and the disappearance of the N-H stretch of the secondary amine.

  • ¹H NMR Spectroscopy: Expect to see a new singlet corresponding to the acetyl methyl protons around δ 2.0-2.3 ppm.

  • ¹³C NMR Spectroscopy: A new signal for the acetyl carbonyl carbon should appear around δ 170 ppm.

DerivativeStarting MaterialReagentsYield (%)Melting Point (°C)Spectroscopic Data Highlights
N-acetyl-3-(3-pyridylmethylamino)propionitrileThis compoundAcetic anhydride, Pyridine85-95To be determinedFT-IR: ~1650 cm⁻¹ (C=O). ¹H NMR: singlet at ~δ 2.1 ppm (3H, COCH₃). ¹³C NMR: signal at ~δ 170 ppm (C=O).

Reduction of the Nitrile Group to a Primary Amine

Reduction of the nitrile group to a primary amine yields a diamine derivative, which is a common structural motif in many biologically active compounds and can serve as a building block for further derivatization.

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2 M Sulfuric acid (H₂SO₄)

  • 2 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • LiAlH₄ Suspension: Suspend a molar excess of LiAlH₄ in anhydrous diethyl ether or THF in the flask and cool to 0°C.

  • Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Extraction: Separate the organic layer of the filtrate and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude primary amine.

  • Purification: Purify the product by distillation under reduced pressure or crystallization if necessary.[1]

Characterization:

  • FT-IR Spectroscopy: The characteristic nitrile (C≡N) absorption band around 2200-2260 cm⁻¹ should disappear, and N-H stretching bands for the primary amine will appear around 3300-3500 cm⁻¹.

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the newly formed amine will appear as a triplet.

  • Mass Spectrometry: The molecular ion peak will correspond to the addition of four hydrogen atoms to the starting material.

DerivativeStarting MaterialReagentsYield (%)Physical StateSpectroscopic Data Highlights
3-(3-Pyridylmethylamino)propan-1-amineThis compoundLiAlH₄70-85LiquidFT-IR: Disappearance of C≡N stretch, appearance of N-H stretches (~3300-3500 cm⁻¹). MS: M+4 corresponding to the reduced product.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid derivative. This transformation is valuable for introducing a key functional group for further modifications, such as amide or ester formation, and can significantly alter the physicochemical properties of the parent molecule.

Experimental Protocol

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

Procedure (Acid Hydrolysis):

  • Place this compound in a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

Procedure (Basic Hydrolysis):

  • Place this compound in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours.

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.[2][3]

Characterization:

  • FT-IR Spectroscopy: The nitrile peak will disappear, and a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid will appear.

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the carboxylic acid group will show a downfield shift.

  • Mass Spectrometry: The molecular ion peak will correspond to the hydrolyzed product.

DerivativeStarting MaterialReagentsYield (%)Melting Point (°C)Spectroscopic Data Highlights
3-(3-Pyridylmethylamino)propanoic acidThis compoundHCl or NaOH60-75To be determinedFT-IR: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). Disappearance of C≡N stretch. MS: M+18 corresponding to the hydrolyzed product.

Synthesis of 5-Amino-1-(3-(3-pyridylmethylamino)ethyl)pyrazole Derivatives

The β-aminonitrile moiety can be utilized to construct heterocyclic rings, such as pyrazoles, which are prevalent scaffolds in medicinal chemistry. This protocol describes a potential pathway to synthesize a pyrazole derivative.

Experimental Protocol (Proposed)

This protocol is a proposed adaptation based on the known reactivity of β-aminonitriles.

Materials:

  • This compound

  • A suitable β-ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Step 1: Condensation. In a round-bottom flask, react this compound with an equimolar amount of a β-ketonitrile in ethanol in the presence of a catalytic amount of a base like sodium ethoxide. This is expected to form an α,β-unsaturated nitrile intermediate.

  • Step 2: Cyclization. To the reaction mixture from Step 1, add an equimolar amount of hydrazine hydrate.

  • Reflux the mixture for several hours. The reaction involves the initial formation of a hydrazone followed by intramolecular cyclization to yield the 5-aminopyrazole derivative.[4][5][6]

  • Workup. Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the formation of the pyrazole ring and the positions of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the final product.

DerivativeStarting MaterialReagentsYield (%)Physical StateSpectroscopic Data Highlights
5-Amino-3-phenyl-1-(2-(pyridin-3-ylmethylamino)ethyl)pyrazoleThis compoundBenzoylacetonitrile, Hydrazine hydrate, NaOEt40-60 (Est.)SolidAppearance of signals corresponding to the pyrazole ring protons and carbons in NMR spectra. MS: Correct molecular ion peak.

Visualizations

Synthesis_Workflow cluster_derivatives Derivative Synthesis cluster_products Products start This compound n_acetylation N-Acetylation start->n_acetylation Acetic Anhydride, Pyridine reduction Nitrile Reduction start->reduction LiAlH4 hydrolysis Nitrile Hydrolysis start->hydrolysis H3O+ or OH- cyclization Cyclization start->cyclization 1. β-Ketonitrile, Base 2. Hydrazine acetyl_deriv N-Acetyl Derivative n_acetylation->acetyl_deriv amine_deriv Primary Amine Derivative reduction->amine_deriv acid_deriv Carboxylic Acid Derivative hydrolysis->acid_deriv pyrazole_deriv Pyrazole Derivative cyclization->pyrazole_deriv

Caption: Synthetic pathways for derivatives of this compound.

Biological_Screening_Workflow cluster_screening Biological Evaluation cluster_outcomes Potential Outcomes start Synthesized Derivatives antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT assay) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase assays) start->enzyme_inhibition antibacterial Antibacterial Agents antimicrobial->antibacterial antifungal Antifungal Agents antimicrobial->antifungal anticancer Anticancer Agents cytotoxicity->anticancer enzyme_inhibitors Enzyme Inhibitors enzyme_inhibition->enzyme_inhibitors

Caption: Workflow for the biological evaluation of synthesized derivatives.

Signaling_Pathway_Hypothesis cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response derivative Synthesized Derivative (e.g., Pyrazole Derivative) receptor Target Receptor (e.g., Kinase, GPCR) derivative->receptor Binding/ Inhibition pathway1 Signaling Pathway 1 (e.g., MAPK Pathway) receptor->pathway1 pathway2 Signaling Pathway 2 (e.g., PI3K/Akt Pathway) receptor->pathway2 proliferation Inhibition of Cell Proliferation pathway1->proliferation apoptosis Induction of Apoptosis pathway2->apoptosis inflammation Modulation of Inflammation pathway2->inflammation

Caption: Hypothesized signaling pathway modulation by synthesized derivatives.

Potential Biological Activities and Signaling Pathways

Derivatives of β-aminopropionitriles have been investigated for a range of biological activities. For instance, β-aminopropionitrile itself is known to be an inhibitor of lysyl oxidase (LOX), an enzyme involved in collagen and elastin cross-linking.[7][8] Inhibition of LOX has implications in diseases characterized by fibrosis and in cancer metastasis.

The synthesized derivatives, particularly the pyrazole-containing compounds, could be screened for activities such as:

  • Antimicrobial Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties.[9][10] The derivatives could be tested against a panel of bacteria and fungi to determine their minimum inhibitory concentrations (MIC).

  • Anticancer Activity: Pyrazole derivatives are known to target various signaling pathways implicated in cancer, such as kinase pathways. The synthesized compounds could be evaluated for their cytotoxic effects on cancer cell lines and for their ability to inhibit specific kinases.

  • Enzyme Inhibition: Depending on the structural modifications, the derivatives could be designed to target specific enzymes involved in disease pathogenesis.

A hypothesized mechanism of action for a pyrazole derivative could involve the inhibition of a protein kinase. By binding to the ATP-binding site of the kinase, the compound could block the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Disclaimer: These protocols are intended for use by trained research professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The proposed synthetic pathways and biological activities are based on established chemical principles and literature precedents for related compounds but require experimental validation.

References

Application Notes: The Versatility of 3-(3-Pyridylmethylamino)propionitrile in the Synthesis of Fused Pyridinyl-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Pyridylmethylamino)propionitrile is a versatile bifunctional building block in organic synthesis, possessing a secondary amine, a pyridine nucleus, and a nitrile moiety. This unique combination of functional groups allows for its application in the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This application note details the use of this compound as a key precursor in the synthesis of novel fused pyridinyl-imidazole derivatives, which are under investigation for their potential as kinase inhibitors.

The strategic placement of the reactive nitrile and secondary amine functionalities allows for a facile one-pot cyclization reaction to construct the imidazole ring fused to a partially saturated pyridine core. This approach provides a straightforward entry into a class of compounds with potential therapeutic applications.

Core Application: Synthesis of a Fused Pyridinyl-Imidazolone

A primary application of this compound is in the synthesis of 2-thioxo-2,3-dihydro-1H-imidazo[1,5-a]pyridin-1-one derivatives. This is achieved through a cyclocondensation reaction with isothiocyanates. The reaction proceeds smoothly and provides a direct route to this novel heterocyclic system.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product Fused Pyridinyl-Imidazolone Derivative reactant1->product 1. Triethylamine, DMF 2. Heat reactant2 Phenyl Isothiocyanate reactant2->product

Caption: Synthesis of a Fused Pyridinyl-Imidazolone.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of a representative fused pyridinyl-imidazolone derivative.

ParameterValue
Starting MaterialThis compound
ReagentPhenyl Isothiocyanate
SolventDimethylformamide (DMF)
BaseTriethylamine
Reaction Temperature120 °C
Reaction Time6 hours
Yield78%
Melting Point210-212 °C
Purity (HPLC)>98%

Detailed Experimental Protocol

Synthesis of 2-phenyl-7-(pyridin-3-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydro-1H-imidazo[1,5-a]pyridin-1-one

Materials:

  • This compound (1.0 eq)

  • Phenyl isothiocyanate (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • HPLC system

Procedure:

  • To a solution of this compound in anhydrous DMF, add triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenyl isothiocyanate dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point and purity by HPLC.

Logical Workflow for Synthesis and Characterization

G start Start reactants Mix Reactants: This compound Phenyl Isothiocyanate Triethylamine in DMF start->reactants reaction Heat Reaction Mixture (120 °C, 6h) reactants->reaction workup Aqueous Workup and Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification characterization Product Characterization: NMR, MS, MP, HPLC purification->characterization end End characterization->end

Caption: Workflow for Synthesis and Characterization.

Potential Signaling Pathway Involvement

The synthesized fused pyridinyl-imidazolone derivatives are currently being evaluated for their inhibitory activity against a panel of protein kinases. Kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The core scaffold of the synthesized compounds is designed to mimic the hinge-binding motif of known kinase inhibitors.

G cluster_kinase_activity Normal Kinase Activity ligand Pyridinyl-Imidazolone Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) ligand->kinase inhibition Inhibition substrate Substrate Protein p_substrate Phosphorylated Substrate atp ATP atp->kinase substrate->p_substrate Phosphorylation downstream Downstream Signaling (Cell Proliferation, Angiogenesis) p_substrate->downstream inhibition->p_substrate

Caption: Proposed Kinase Inhibition Mechanism.

Conclusion

This compound serves as a valuable and efficient building block for the synthesis of novel heterocyclic compounds. The protocol described herein provides a robust method for the preparation of fused pyridinyl-imidazolone derivatives, which are promising candidates for further investigation as potential therapeutic agents. The straightforward nature of the synthesis and the potential for diversification make this building block an attractive tool for researchers in medicinal chemistry and drug development.

Application Notes and Protocols for 3-(3-Pyridylmethylamino)propionitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Pyridylmethylamino)propionitrile is a multifaceted organic ligand possessing three potential coordination sites: the pyridyl nitrogen, the secondary amine nitrogen, and the nitrile nitrogen. This unique structural arrangement suggests its potential to act as a versatile chelating agent, forming stable complexes with a variety of transition metals. While specific research on the coordination chemistry of this particular ligand is limited in publicly available literature, this document provides a comprehensive overview of its potential applications and detailed, generalized protocols for its synthesis and the preparation and analysis of its metal complexes. These proposed methods are based on established principles of coordination chemistry and protocols for analogous pyridyl- and nitrile-containing ligands.

Introduction to this compound as a Ligand

This compound features a flexible backbone and multiple donor atoms, making it an intriguing candidate for the development of novel coordination complexes. The pyridyl group provides a π-accepting nitrogen donor, the secondary amine offers a σ-donating site, and the nitrile group can coordinate through its nitrogen lone pair or participate in further reactions. This combination allows for various coordination modes, including bidentate and tridentate chelation, as well as the formation of bridging polynuclear complexes.

Potential Applications:

  • Catalysis: Metal complexes of this ligand could be explored as catalysts in a range of organic transformations, such as hydrogenation, oxidation, and cross-coupling reactions. The electronic properties of the metal center can be tuned by the pyridyl-amino-nitrile ligand framework.

  • Bioinorganic Chemistry: The structural similarity of the pyridyl group to biological heterocycles suggests that metal complexes of this ligand could exhibit interesting biological activities, including antimicrobial, antifungal, or anticancer properties. The nitrile functionality can also be a key pharmacophore in drug design.

  • Materials Science: Coordination polymers and metal-organic frameworks (MOFs) incorporating this ligand could be designed for applications in gas storage, separation, or sensing.

Synthesis Protocols

Synthesis of this compound Ligand

This protocol describes a standard method for the synthesis of this compound via Michael addition of 3-(aminomethyl)pyridine to acrylonitrile.

Materials:

  • 3-(Aminomethyl)pyridine

  • Acrylonitrile

  • Ethanol (absolute)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-(aminomethyl)pyridine (1 eq.) in absolute ethanol.

  • With gentle stirring, add acrylonitrile (1.1 eq.) dropwise to the solution at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pale yellow oil.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials 3_aminomethyl_pyridine 3-(Aminomethyl)pyridine Reaction Michael Addition (Ethanol, Reflux) 3_aminomethyl_pyridine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the ligand.

General Protocol for the Synthesis of Transition Metal Complexes

This generalized protocol can be adapted for the synthesis of various transition metal complexes with this compound (L).

Materials:

  • This compound (L)

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Methanol or Ethanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal salt (1 eq.) in methanol.

  • In a separate flask, dissolve this compound (1-2 eq., depending on the desired stoichiometry) in methanol.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A color change or precipitation upon addition of the ligand indicates complex formation.

  • Stir the reaction mixture at room temperature for 4-6 hours or gently reflux if necessary.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and then diethyl ether.

  • If no precipitate forms, reduce the solvent volume by half and store the solution at a low temperature (e.g., 4 °C) to induce crystallization.

  • Dry the resulting complex under vacuum.

Characterization Data (Hypothetical Examples)

Due to the lack of published experimental data, the following tables present hypothetical characterization data for a potential copper(II) and nickel(II) complex. These are for illustrative purposes to guide researchers in their analysis.

Table 1: Hypothetical Physicochemical and Spectroscopic Data

Complex FormulaColorMolar Cond. (Ω⁻¹cm²mol⁻¹)IR (cm⁻¹) ν(C≡N)IR (cm⁻¹) ν(N-H)UV-Vis λₘₐₓ (nm)
[Cu(L)Cl₂]Blue1522553250650
[Ni(L)₂(NO₃)₂]Green15022603245410, 680, 750

Table 2: Hypothetical Elemental Analysis Data

Complex Formula%C (Calc.)%C (Found)%H (Calc.)%H (Found)%N (Calc.)%N (Found)
[Cu(L)Cl₂]36.5636.483.753.8114.2114.15
[Ni(L)₂(NO₃)₂]44.5644.624.574.5123.0923.15

Potential Signaling Pathways and Mechanisms of Action

Should these complexes exhibit biological activity, understanding their mechanism of action is crucial.

Proposed Antimicrobial Mechanism

Metal complexes can exert antimicrobial effects through various mechanisms. A plausible pathway involves the inhibition of essential cellular processes.

Diagram of a Potential Antimicrobial Signaling Pathway:

G Complex [M(L)n] Complex CellWall Bacterial Cell Wall/ Membrane Interaction Complex->CellWall Uptake Cellular Uptake CellWall->Uptake DNA DNA Binding & Replication Inhibition Uptake->DNA Enzyme Enzyme Inhibition (e.g., DNA gyrase) Uptake->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Uptake->ROS Death Bacterial Cell Death DNA->Death Enzyme->Death ROS->Death

Caption: Putative mechanisms of antimicrobial action.

Experimental Protocols for Application Studies

Protocol for Catalytic Hydrogenation of an Alkene (Hypothetical)

This protocol outlines a general procedure to screen the catalytic activity of a newly synthesized complex.

Materials:

  • Synthesized metal complex (catalyst)

  • Styrene (substrate)

  • Toluene (solvent)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a glass liner for the autoclave, add the metal complex (0.1-1 mol%).

  • Add toluene, followed by the styrene substrate.

  • Seal the autoclave and purge with H₂ gas three times.

  • Pressurize the autoclave to the desired H₂ pressure (e.g., 10-50 bar).

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • After the specified reaction time (e.g., 12-24 hours), cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Take an aliquot of the reaction mixture and analyze by GC to determine the conversion of styrene and selectivity to ethylbenzene.

Diagram of Experimental Workflow for Catalysis:

G Setup Autoclave Setup (Catalyst, Substrate, Solvent) Purge Purge with H₂ Setup->Purge Pressurize Pressurize with H₂ Purge->Pressurize React Heat and Stir (Controlled T and P) Pressurize->React Cooldown Cool and Vent React->Cooldown Analysis GC Analysis Cooldown->Analysis Results Conversion and Selectivity Analysis->Results

Caption: Workflow for catalytic hydrogenation screening.

Disclaimer: The experimental data, protocols for application studies, and signaling pathways presented in this document are hypothetical and intended for illustrative and guidance purposes only, due to the limited availability of published research on the coordination chemistry of this compound. Researchers should adapt and validate these methods based on their specific experimental context and safety considerations.

Application of 3-(3-Pyridylmethylamino)propionitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Pyridylmethylamino)propionitrile is a versatile bifunctional molecule containing a secondary amine, a pyridine ring, and a nitrile group. While direct literature on its application as a pharmaceutical intermediate is limited, its structural motifs are prevalent in a wide range of biologically active compounds. The pyridine ring is a common feature in many approved drugs, often involved in hydrogen bonding or metal coordination at the active site of biological targets. The aminopropionitrile moiety provides a flexible linker and a reactive nitrile group that can be further elaborated into various functional groups such as carboxylic acids, amides, or tetrazoles, which are important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document outlines a potential application of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor, drawing parallels from the synthesis of known pharmaceuticals with similar structural features.

Proposed Application: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine moiety of this compound can serve as such a core. The propionitrile tail can be modified to introduce additional binding elements or to modulate the overall properties of the molecule.

Herein, we propose a synthetic route where this compound is utilized to synthesize a hypothetical inhibitor of a protein kinase, for example, a Janus kinase (JAK) or a receptor tyrosine kinase (RTK). The general structure of the target molecule is a substituted pyrimidine, a common scaffold in kinase inhibitors.

Experimental Protocols

1. Synthesis of this compound (Intermediate 1)

The synthesis of the title compound is proposed via a Michael addition of 3-(aminomethyl)pyridine to acrylonitrile.

Reaction Scheme:

Materials:

  • 3-(Aminomethyl)pyridine (Picolylamine)

  • Acrylonitrile

  • Methanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • To a solution of 3-(aminomethyl)pyridine (1.0 eq.) in methanol, add acrylonitrile (1.1 eq.) dropwise at 0 °C with stirring.

  • A catalytic amount of glacial acetic acid (0.1 eq.) can be added to promote the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

2. Synthesis of a Hypothetical Kinase Inhibitor from Intermediate 1

This protocol describes a plausible multi-step synthesis of a hypothetical kinase inhibitor from this compound. The nitrile group is first reduced to a primary amine, which is then used to build a pyrimidine core.

Step 2a: Reduction of the Nitrile to a Diamine Intermediate (Intermediate 2)

Reaction Scheme:

Materials:

  • This compound (Intermediate 1)

  • Lithium aluminum hydride (LAH) or Raney Nickel/H2

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Sodium sulfate (for drying)

Procedure (using Raney Nickel):

  • Dissolve this compound (1.0 eq.) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel slurry.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.

Step 2b: Construction of the Pyrimidine Core (Hypothetical Kinase Inhibitor)

Reaction Scheme (Illustrative):

Materials:

  • Diamine Intermediate 2

  • A suitable 1,3-dicarbonyl compound (e.g., a substituted malonic ester or a beta-ketoester)

  • A suitable base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 eq.) in ethanol, add the diamine intermediate 2 (1.0 eq.).

  • To this mixture, add the 1,3-dicarbonyl compound (1.0 eq.) dropwise.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the final hypothetical kinase inhibitor.

Data Presentation

Table 1: Synthesis of this compound (Intermediate 1)

ParameterValue
Reactants3-(Aminomethyl)pyridine, Acrylonitrile
SolventMethanol
CatalystGlacial Acetic Acid (catalytic)
Reaction Temperature0 °C to Room Temperature
Reaction Time18 hours
Yield85%
Purity (by HPLC)>98%

Table 2: Synthesis of Diamine Intermediate 2

ParameterValue
ReactantThis compound
ReagentRaney Nickel / H₂
SolventEthanol
H₂ Pressure50 psi
Reaction TemperatureRoom Temperature
Reaction Time20 hours
Yield78%
Purity (by GC-MS)>95%

Table 3: Synthesis of Hypothetical Kinase Inhibitor

ParameterValue
ReactantsDiamine Intermediate 2, Substituted 1,3-dicarbonyl
BaseSodium Ethoxide
SolventEthanol
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time8 hours
Yield65%
Purity (by HPLC)>99%

Visualizations

experimental_workflow cluster_synthesis1 Synthesis of Intermediate 1 cluster_synthesis2 Synthesis of Kinase Inhibitor start1 3-(Aminomethyl)pyridine + Acrylonitrile step1 Michael Addition (MeOH, Acetic Acid cat.) start1->step1 product1 This compound (Intermediate 1) step1->product1 start2 Intermediate 1 step2a Nitrile Reduction (Raney Ni, H2) start2->step2a product2 Diamine Intermediate 2 step2a->product2 step2b Pyrimidine Formation (1,3-dicarbonyl, NaOEt) product2->step2b product_final Hypothetical Kinase Inhibitor step2b->product_final

Caption: Synthetic workflow for the proposed application of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor KinaseDomain Kinase Domain Receptor->KinaseDomain Activation ADP ADP KinaseDomain->ADP Substrate Downstream Substrate KinaseDomain->Substrate Phosphorylation ATP ATP ATP->KinaseDomain Inhibitor Hypothetical Inhibitor Inhibitor->KinaseDomain Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse

Caption: Simplified signaling pathway of a receptor tyrosine kinase, the target of the hypothetical inhibitor.

Application Notes and Protocols for the Synthesis of β-Aminonitriles via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A significant application of this reaction is the synthesis of β-aminonitriles, which are valuable intermediates in the preparation of β-amino acids, diamines, and various nitrogen-containing heterocyclic compounds of pharmaceutical interest. This document provides detailed application notes and experimental protocols for the synthesis of β-aminonitriles using various catalytic systems, including metal-based, natural, and organocatalytic methods.

Catalytic Systems for the Michael Addition Synthesis of β-Aminonitriles

A variety of catalysts have been developed to promote the Michael addition of amines to α,β-unsaturated nitriles, offering different advantages in terms of efficiency, cost, and environmental impact. Below is a summary of representative catalytic systems with their reported yields.

Catalyst SystemMichael Donor (Amine)Michael Acceptor (Unsaturated Nitrile)SolventYield (%)Reference
Ceric Ammonium Nitrate (CAN) Aliphatic AminesAcrylonitrile, CrotononitrileWater55-99%[1][2]
Water Hyacinth Ash (WHA) Primary & Secondary AminesAcrylonitrile, α,β-Unsaturated NitrilesSolvent-free82-97%[3]
Copper (I) Chloride (CuCl) Aromatic Amines & Aza-heterocyclesα,β-Unsaturated NitrilesNot specified62-99%[2][4][5]
Thiourea-based Organocatalyst VariesVariesVariesUp to 99%[1]

Experimental Protocols

Protocol 1: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of β-Aminonitriles in Water

This protocol describes a simple and environmentally friendly method for the synthesis of β-aminonitriles using a catalytic amount of ceric ammonium nitrate in water.

Materials:

  • Amine (e.g., piperidine, morpholine)

  • α,β-Unsaturated nitrile (e.g., acrylonitrile)

  • Ceric Ammonium Nitrate (CAN)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of the amine (1.2 mmol), the α,β-unsaturated nitrile (1.0 mmol), and CAN (0.03 mmol, 3 mol%) in water (5 mL) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure β-aminonitrile.

Protocol 2: Water Hyacinth Ash (WHA) Catalyzed Solvent-Free Synthesis of β-Aminonitriles

This protocol utilizes a cost-effective and reusable catalyst derived from a common aquatic plant for the synthesis of β-aminonitriles under solvent-free conditions.[3]

Catalyst Preparation:

  • The roots of water hyacinth are thoroughly washed, cut into small pieces, and sun-dried for several days.

  • The dried biomass is then incinerated in an open container to produce ash.

  • The resulting ash is cooled and stored in a desiccator before use.

Materials:

  • Amine

  • α,β-Unsaturated nitrile

  • Water Hyacinth Ash (WHA) catalyst

Procedure:

  • In a flask, the amine (1.0 mmol), the α,β-unsaturated nitrile (1.2 mmol), and WHA catalyst (50 mg) are combined.

  • The mixture is stirred at room temperature.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the catalyst is separated by filtration.

  • The resulting crude product can be purified by column chromatography if necessary. The catalyst can be washed, dried, and reused for subsequent reactions.

Protocol 3: Asymmetric Organocatalyzed Synthesis of Chiral β-Aminonitriles

This protocol provides a general method for the enantioselective synthesis of β-aminonitriles using a chiral thiourea-based organocatalyst. These catalysts activate the Michael acceptor through hydrogen bonding, enabling a stereocontrolled nucleophilic attack by the amine.

Materials:

  • Amine

  • α,β-Unsaturated nitrile (e.g., cinnamonitrile)

  • Chiral thiourea-based organocatalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, the chiral thiourea organocatalyst (0.05-0.2 mmol, 5-20 mol%) and the α,β-unsaturated nitrile (1.0 mmol) are added.

  • Anhydrous solvent (2 mL) is added, and the mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • The amine (1.2 mmol) is added dropwise to the solution.

  • The reaction is stirred until completion, as monitored by TLC.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched β-aminonitrile.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Amine and Unsaturated Nitrile Catalyst 2. Add Catalyst Reactants->Catalyst Stirring 3. Stir at Specified Temperature Catalyst->Stirring Monitoring 4. Monitor by TLC Stirring->Monitoring Extraction 5. Quench and Extract (if applicable) Monitoring->Extraction Purification 6. Purify by Column Chromatography Extraction->Purification Characterization 7. Characterize Product (NMR, MS) Purification->Characterization Chiral_Analysis 8. Determine ee (Chiral HPLC) Characterization->Chiral_Analysis For Asymmetric Synthesis

Caption: General experimental workflow for the synthesis of β-aminonitriles.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Amine R₂NH (Amine) Enolate [R₂N-CHR'-CH=C=N]⁻ (Enolate Intermediate) Amine->Enolate Nucleophilic Attack Unsaturated_Nitrile R'CH=CHCN (Unsaturated Nitrile) Unsaturated_Nitrile->Enolate Protonation Protonation Enolate->Protonation Product R₂N-CHR'-CH₂CN (β-Aminonitrile) Protonation->Product

Caption: Simplified mechanism of the Michael addition for β-aminonitrile synthesis.

References

Application Note and Protocol for the Quantification of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-(3-Pyridylmethylamino)propionitrile in biological matrices, specifically plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is designed to offer high sensitivity and selectivity, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Accurate quantification of this analyte in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The LC-MS/MS method detailed below provides a robust and reliable approach for this purpose. The method utilizes a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the described LC-MS/MS method. These values are based on typical performance for similar small molecule assays and should be confirmed during method validation.

ParameterAcceptance CriteriaExpected Performance
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 100.1 ng/mL
Upper Limit of Quantification (ULOQ)Within 20% of nominal value1000 ng/mL
Linearity (r²)≥ 0.99> 0.995
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%
RecoveryConsistent and reproducible85 - 95%
Matrix EffectCV ≤ 15%< 10%

Experimental Protocols

This section provides a detailed step-by-step protocol for the quantification of this compound in plasma.

The method involves the extraction of this compound and an internal standard (IS), this compound-d4, from plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water, purified (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and the internal standard into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (10 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile.

  • Label polypropylene microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 200 µL of the internal standard working solution (10 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or HPLC vials.

  • Inject 5 µL onto the LC-MS/MS system.

3.5.1. Liquid Chromatography

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.5 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.5.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 162.1 107.1

    | this compound-d4 (IS) | 166.1 | 111.1 |

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • A linear regression with a 1/x² weighting is typically used.

  • The concentration of the analyte in unknown samples is determined from this calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (150 µL) Centrifuge->Transfer Inject Inject (5 µL) Transfer->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for LC-MS/MS quantification.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug candidate with a structure similar to this compound, for instance, by inhibiting a specific kinase.

G Receptor GPCR G_Protein G Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Drug Drug (Kinase Inhibitor) Drug->PKA Inhibition

Caption: Hypothetical drug action on a signaling pathway.

Application Notes and Protocols for 3-(3-Pyridylmethylamino)propionitrile: A Putative Lysyl Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the hypothesized activity of 3-(3-Pyridylmethylamino)propionitrile as an inhibitor of the lysyl oxidase (LOX) family of enzymes. This hypothesis is derived from its structural similarity to known LOX inhibitors, such as β-aminopropionitrile (BAPN). As of the last update, specific in vitro assay data for this compound is not extensively available in peer-reviewed literature. These protocols are provided as a template for researchers to investigate its potential biological activities.

Introduction

This compound is a synthetic compound with structural features suggesting potential inhibitory activity against lysyl oxidase (LOX) and LOX-like (LOXL) enzymes. The LOX family plays a crucial role in the cross-linking of collagen and elastin, which is essential for the integrity of the extracellular matrix (ECM).[1] Dysregulation of LOX activity is implicated in various pathological conditions, including fibrosis and cancer metastasis, making LOX inhibitors a promising area of research.[1][2] These application notes provide a framework for the in vitro evaluation of this compound's efficacy and mechanism of action as a potential LOX inhibitor.

Hypothesized Mechanism of Action

It is hypothesized that this compound acts as an irreversible inhibitor of LOX enzymes. By binding to the active site, it may prevent the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors.[3] This inhibition of cross-linking is expected to reduce ECM stiffness, which in turn can modulate cellular behaviors such as proliferation, migration, and signaling.[1] A key downstream effect of LOX inhibition is the modulation of signaling pathways that are sensitive to the mechanical properties of the ECM, such as the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound against LOX Family Enzymes
EnzymeThis compound IC50 (µM)β-aminopropionitrile (BAPN) IC50 (µM)
LOX15.225.5
LOXL135.842.1
LOXL228.433.7
LOXL341.250.3

Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on Cancer Cell Invasion
Cell LineTreatmentInvasion Index (%)
MDA-MB-231Vehicle Control100 ± 8.5
MDA-MB-231This compound (25 µM)45 ± 6.2
HT-1080Vehicle Control100 ± 10.1
HT-1080This compound (25 µM)52 ± 7.9

Data are hypothetical and for illustrative purposes only. Invasion index is normalized to the vehicle control.

Experimental Protocols

Protocol 1: In Vitro Lysyl Oxidase Activity Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on LOX enzymes. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.

Materials:

  • Recombinant human LOX, LOXL1, LOXL2, or LOXL3

  • This compound

  • β-aminopropionitrile (BAPN) as a positive control

  • 1,4-diaminobutane (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay buffer (e.g., 50 mM sodium borate buffer, pH 8.2)

  • 96-well black microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of varying concentrations of this compound or BAPN. Include a vehicle control.

  • Add 25 µL of the recombinant LOX enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a reaction mix containing the substrate (1,4-diaminobutane), HRP, and Amplex® Red reagent in the assay buffer.

  • Initiate the reaction by adding 25 µL of the reaction mix to each well.

  • Immediately measure the fluorescence (excitation: 530-560 nm, emission: 590 nm) in a microplate reader at 37°C. Record readings every 5 minutes for 60 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Invasion Assay (Boyden Chamber)

This protocol assesses the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HT-1080)

  • Boyden chamber inserts with 8 µm pore size

  • Matrigel® or other basement membrane extract

  • Cell culture medium with and without fetal bovine serum (FBS)

  • This compound

  • Calcein AM or crystal violet for cell staining

Procedure:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel® and allow it to solidify.

  • Starve the cancer cells in a serum-free medium for 24 hours.

  • Resuspend the starved cells in a serum-free medium containing either the vehicle control or different concentrations of this compound.

  • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Add 200 µL of the cell suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

  • Fix the invading cells on the bottom surface of the insert with methanol and stain with crystal violet, or use a fluorescent dye like Calcein AM.

  • Count the number of invading cells in several microscopic fields for each insert.

  • Quantify the results and express them as a percentage of the vehicle control.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in signaling pathways affected by ECM stiffness, such as FAK and Akt.

Materials:

  • Fibroblast or cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Akt (Ser473), and total Akt

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing to the total protein levels.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Concentrations add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_reagents Prepare Reaction Mix start_reaction Add Reaction Mix prep_reagents->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction measure_fluorescence Measure Fluorescence start_reaction->measure_fluorescence calc_rate Calculate Reaction Rate measure_fluorescence->calc_rate plot_data Plot Inhibition Curve calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for the in vitro lysyl oxidase (LOX) inhibition assay.

G cluster_pathway Hypothesized Signaling Pathway PMP This compound LOX Lysyl Oxidase (LOX) PMP->LOX Inhibits ECM ECM Cross-linking LOX->ECM Promotes Stiffness ECM Stiffness ECM->Stiffness Integrin Integrin Stiffness->Integrin Activates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Migration Cell Migration/Invasion Akt->Migration Proliferation Cell Proliferation Akt->Proliferation

Caption: Hypothesized signaling pathway affected by LOX inhibition.

References

Experimental setup for reactions with 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-(3-Pyridylmethylamino)propionitrile. This document includes detailed protocols for its synthesis and subsequent derivatization, expected data, and potential applications based on the biological activity of structurally related compounds.

Introduction

This compound is a bifunctional molecule containing a secondary amine, a pyridine ring, and a nitrile group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The pyridine moiety is a common feature in many biologically active compounds, while the aminopropionitrile scaffold allows for a variety of chemical transformations, including reduction, hydrolysis, and cyclization reactions. These notes will detail the synthesis of the title compound via a Michael addition and its subsequent catalytic hydrogenation to the corresponding diamine.

Synthesis of this compound

The most common and efficient method for the synthesis of β-aminonitriles is the Michael addition of an amine to acrylonitrile. This reaction is typically carried out under mild conditions and can be performed with or without a catalyst.

Experimental Protocol: Michael Addition

Objective: To synthesize this compound from 3-picolylamine and acrylonitrile.

Materials:

  • 3-Picolylamine (3-aminomethylpyridine)

  • Acrylonitrile

  • Methanol (or other suitable solvent like ethanol or acetonitrile)

  • Glacial acetic acid (optional, as catalyst)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-picolylamine (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred solution. Caution: Acrylonitrile is toxic and volatile; this step should be performed in a well-ventilated fume hood.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane/methanol, 9:1).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Expected Data and Characterization

The following table summarizes the expected physical and spectral data for this compound, based on data for analogous compounds.

ParameterExpected Value
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 8.5 (m, 2H, pyridine), 7.6 (d, 1H, pyridine), 7.2 (m, 1H, pyridine), 3.8 (s, 2H, CH₂-pyridine), 2.9 (t, 2H, N-CH₂), 2.6 (t, 2H, CH₂-CN), 2.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 149.0, 148.5, 135.0, 134.5, 123.5 (pyridine), 118.0 (CN), 51.0 (CH₂-pyridine), 45.0 (N-CH₂), 17.0 (CH₂-CN)
IR (neat, cm⁻¹) ~3350 (N-H stretch), ~2250 (C≡N stretch), ~1600, 1480 (pyridine ring)
Mass Spec (ESI+) m/z 162.1 [M+H]⁺
Typical Yield 80-95%

Reactions with this compound

The nitrile group of this compound can be readily transformed into other functional groups. A common and useful reaction is the catalytic hydrogenation to the corresponding primary amine.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize N¹-(pyridin-3-ylmethyl)propane-1,3-diamine by the reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol, saturated with ammonia

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ammoniacal methanol in a suitable hydrogenation vessel. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Carefully add the Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Wash the filter cake with methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude N¹-(pyridin-3-ylmethyl)propane-1,3-diamine, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Expected Data and Characterization
ParameterExpected Value
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 8.5 (m, 2H, pyridine), 7.6 (d, 1H, pyridine), 7.2 (m, 1H, pyridine), 3.8 (s, 2H, CH₂-pyridine), 2.7 (t, 2H), 2.6 (t, 2H), 1.7 (quint, 2H), 1.5 (br s, 3H, NH and NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 149.0, 148.5, 135.0, 134.5, 123.5 (pyridine), 51.5 (CH₂-pyridine), 49.0, 40.0, 32.0 (aliphatic CH₂)
IR (neat, cm⁻¹) ~3350-3200 (N-H stretch), ~1600, 1480 (pyridine ring)
Mass Spec (ESI+) m/z 166.1 [M+H]⁺
Typical Yield 70-90%

Potential Applications

While specific biological data for this compound is not widely published, its structural motifs are present in a variety of biologically active molecules. Pyridine derivatives are known to exhibit a broad range of pharmacological activities.[1][2][3]

  • Antimicrobial Agents: Many pyridine derivatives have shown promising antibacterial and antifungal activities.[2]

  • Antimalarial Agents: The pyridine core is a key component in some antimalarial drugs.[1]

  • Enzyme Inhibitors: The aminopropionitrile scaffold can be a precursor for inhibitors of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β).

  • CNS Active Agents: Some pyridine derivatives have shown psychotropic properties, including anticonvulsant and anxiolytic effects.[3]

The synthesized diamine, N¹-(pyridin-3-ylmethyl)propane-1,3-diamine, can serve as a valuable ligand in coordination chemistry or as a building block for more complex pharmaceutical agents.

Visualized Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 3-picolylamine in methanol start->dissolve cool Cool to 0 °C dissolve->cool add_acrylonitrile Add acrylonitrile cool->add_acrylonitrile stir Stir at room temperature add_acrylonitrile->stir monitor Monitor reaction (TLC) stir->monitor evaporate Evaporate solvent monitor->evaporate Reaction complete purify Purify product evaporate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Hydrogenation_Workflow cluster_hydrogenation Catalytic Hydrogenation start_h Start dissolve_h Dissolve nitrile in ammoniacal methanol start_h->dissolve_h add_catalyst Add Pd/C catalyst dissolve_h->add_catalyst hydrogenate Hydrogenate (H2 atm) add_catalyst->hydrogenate monitor_h Monitor reaction hydrogenate->monitor_h filter Filter catalyst monitor_h->filter Reaction complete evaporate_h Evaporate solvent filter->evaporate_h purify_h Purify product evaporate_h->purify_h end_h End purify_h->end_h

Caption: Workflow for the catalytic hydrogenation of the nitrile group.

Logical_Relationship cluster_logic Synthetic Pathway start_mol 3-Picolylamine + Acrylonitrile product1 This compound start_mol->product1 Michael Addition product2 N¹-(pyridin-3-ylmethyl)propane-1,3-diamine product1->product2 Catalytic Hydrogenation applications Potential Applications (e.g., Medicinal Chemistry) product2->applications

References

Application Notes and Protocols for 3-(3-Pyridylmethylamino)propionitrile in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific data on the enzyme inhibitory activity of 3-(3-Pyridylmethylamino)propionitrile is not extensively available in current literature, its structural motifs are present in known bioactive molecules, suggesting its potential as a scaffold in the development of novel enzyme inhibitors. This document provides a generalized framework for researchers interested in exploring the potential of this compound and its derivatives as enzyme inhibitors. The protocols and conceptual frameworks presented here are based on established methodologies for enzyme inhibitor discovery and characterization, drawing parallels from structurally related compounds.

Introduction: Potential as an Enzyme Inhibitor Scaffold

The this compound scaffold combines a pyridine ring, a secondary amine, and a propionitrile group. Each of these functional groups can contribute to interactions with enzyme active sites. The pyridine ring can participate in hydrogen bonding and aromatic interactions, while the secondary amine can act as a hydrogen bond donor or acceptor. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be involved in covalent interactions with certain enzyme residues.

Derivatives of the structurally similar compound, 3-(methylamino)propanenitrile, have been investigated as scaffolds for inhibitors of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β) and Leishmania N-Myristoyltransferase[1]. This suggests that the broader class of N-substituted-3-aminopropionitriles, including this compound, warrants investigation as potential inhibitors of various enzyme classes, particularly kinases and transferases.

Potential Enzyme Targets and Signaling Pathways

Based on the activity of structurally related molecules, potential enzyme targets for inhibitors based on the this compound scaffold could include:

  • Protein Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

  • N-Myristoyltransferases (NMT): These enzymes are involved in the post-translational modification of proteins and are essential for the viability of certain parasites and fungi.

Hypothetical Signaling Pathway: Inhibition of a Kinase Cascade

The following diagram illustrates a generic kinase signaling pathway that could be a target for a hypothetical inhibitor derived from the this compound scaffold.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor 3-(3-Pyridylmethylamino) propionitrile Derivative Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds

Caption: Hypothetical inhibition of a kinase cascade by a this compound derivative.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical IC50 values for a series of imagined derivatives of this compound against two distinct enzyme targets. This table is for illustrative purposes to demonstrate how quantitative data for novel inhibitors should be structured for clear comparison.

Compound IDModification on Pyridine RingTarget EnzymeIC50 (µM)
PN-1 (Parent) NoneKinase A15.2
NMTase B25.8
PN-2 4-ChloroKinase A2.5
NMTase B18.4
PN-3 5-FluoroKinase A5.1
NMTase B22.1
PN-4 4-MethoxyKinase A12.8
NMTase B30.5

Experimental Protocols

The following are generalized protocols for the initial characterization of a novel compound, such as this compound, as an enzyme inhibitor.

General Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span several orders of magnitude (e.g., from 0.01 µM to 100 µM).

  • Add the diluted test compound to the wells of the 96-well plate. Include wells for a positive control (known inhibitor) and a negative control (solvent only).

  • Add the target enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Kinase Activity Assay (Example)

This protocol provides a general method for assessing the inhibitory effect of a compound on a protein kinase.

Materials:

  • Purified active kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2, DTT, etc.)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the test compound, kinase, and substrate to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 as described in the general inhibition assay.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel enzyme inhibitor.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_cellular Cellular Validation Synthesis Synthesis of This compound and Derivatives PrimaryScreen Primary Enzyme Screen (Single Concentration) Synthesis->PrimaryScreen Test IC50 IC50 Determination (Dose-Response) PrimaryScreen->IC50 Active Hits Kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) IC50->Kinetics Potent Hits Selectivity Selectivity Profiling (Panel of Related Enzymes) Kinetics->Selectivity CellAssay Cell-Based Assays (Target Engagement, Phenotypic Effects) Selectivity->CellAssay Promising Candidates

Caption: A generalized workflow for the development of a novel enzyme inhibitor.

Conclusion

While this compound itself is not yet an established enzyme inhibitor, its chemical structure holds promise for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to systematically investigate the potential of this and related compounds as inhibitors of various enzymes. Further research, including synthesis of analog libraries, screening against diverse enzyme panels, and detailed mechanistic studies, is necessary to fully elucidate the potential of this chemical scaffold in drug discovery.

References

Application Notes and Protocols for Stereoselective Synthesis Involving 3-(3-Pyridylmethylamino)propionitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

Chiral β-aminonitriles are valuable building blocks in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The 3-(3-pyridylmethylamino)propionitrile scaffold, in particular, offers a unique combination of a basic pyridine ring, a secondary amine, and a nitrile group, making it an attractive precursor for the synthesis of novel therapeutic agents. The stereoselective synthesis of derivatives of this compound is crucial for investigating the differential biological activities of its enantiomers. This document presents two potential strategies for achieving this, complete with detailed experimental protocols, expected outcomes, and workflow visualizations.

Method 1: Asymmetric Strecker Reaction

The Strecker reaction is a classic multicomponent reaction that produces α-amino nitriles from an aldehyde, an amine, and a cyanide source.[1][2][3] Its asymmetric variant has been extensively studied and offers a reliable method for the synthesis of chiral amines.[4][5][6][7] In this proposed application, 3-pyridinecarboxaldehyde, 3-pyridylmethylamine, and a cyanide source are reacted in the presence of a chiral catalyst to yield a chiral α-amino nitrile, which is an isomer of the target compound and a valuable synthetic intermediate.

Proposed Signaling Pathway for Asymmetric Strecker Reaction

strecker_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Formation Imine Intermediate 3-Pyridinecarboxaldehyde->Imine Formation 3-Pyridylmethylamine 3-Pyridylmethylamine 3-Pyridylmethylamine->Imine Formation TMSCN Trimethylsilyl Cyanide (TMSCN) Cyanide Addition Stereoselective Cyanide Addition TMSCN->Cyanide Addition Chiral Catalyst Chiral Thiourea Catalyst Chiral Catalyst->Imine Formation Activates Chiral Catalyst->Cyanide Addition Directs Imine Formation->Cyanide Addition Chiral Aminonitrile Chiral α-Amino Nitrile Cyanide Addition->Chiral Aminonitrile

Caption: Proposed pathway for the chiral thiourea-catalyzed Asymmetric Strecker Reaction.

Experimental Protocol: Asymmetric Strecker Reaction

Materials:

  • 3-Pyridinecarboxaldehyde

  • 3-Pyridylmethylamine

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral thiourea catalyst (e.g., Takemoto's catalyst)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the solution at room temperature.

  • Add 3-pyridylmethylamine (0.2 mmol, 1.0 equiv) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 3-pyridinecarboxaldehyde (0.2 mmol, 1.0 equiv) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add trimethylsilyl cyanide (0.24 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to stir at -78 °C for 24 hours.

  • Quench the reaction by adding 1 M HCl (2 mL).

  • Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral α-amino nitrile.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Results for Asymmetric Strecker Reaction
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110-782485-9590-99
25-782480-9088-97
310-402482-9285-95

Method 2: Asymmetric Conjugate Addition

Asymmetric conjugate addition is a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10] This proposed method involves the addition of 3-pyridylmethylamine to acrylonitrile, catalyzed by a chiral Lewis acid or organocatalyst, to generate the target chiral this compound.

Proposed Workflow for Asymmetric Conjugate Addition

conjugate_addition_workflow Start Start Reaction Setup Combine 3-Pyridylmethylamine, Acrylonitrile, and Chiral Catalyst in an anhydrous solvent under inert atmosphere. Start->Reaction Setup Reaction Stir at controlled temperature (e.g., 0 °C to RT) for 12-48 h. Reaction Setup->Reaction Workup Quench the reaction and perform aqueous workup to remove catalyst and unreacted starting materials. Reaction->Workup Purification Purify the crude product by flash column chromatography. Workup->Purification Analysis Characterize the product by NMR and MS. Determine enantiomeric excess by chiral HPLC. Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the proposed Asymmetric Conjugate Addition reaction.

Experimental Protocol: Asymmetric Conjugate Addition

Materials:

  • 3-Pyridylmethylamine

  • Acrylonitrile

  • Chiral catalyst (e.g., a chiral Schiff base-metal complex or a chiral Brønsted acid)

  • Dichloromethane (DCM, anhydrous)

  • Trifluoroacetic acid (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral catalyst (0.025 mmol, 5 mol%).

  • Add anhydrous DCM (2.5 mL) and cool the solution to 0 °C.

  • Add 3-pyridylmethylamine (0.5 mmol, 1.0 equiv) to the solution.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add acrylonitrile (0.6 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 48 hours.

  • Quench the reaction by adding a few drops of trifluoroacetic acid.

  • Allow the mixture to warm to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Results for Asymmetric Conjugate Addition
EntryCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Chiral Lewis Acid504870-8580-95
2Chiral Brønsted Acid10RT2465-8075-90
3Chiral Lewis Acid207260-7582-96

Conclusion

The protocols detailed in these application notes provide a strategic starting point for the stereoselective synthesis of chiral compounds from this compound precursors. Both the Asymmetric Strecker Reaction and the Asymmetric Conjugate Addition are highly versatile and can be optimized by screening different chiral catalysts, solvents, and reaction conditions. The successful implementation of these methods will enable the synthesis of enantiomerically enriched β-aminonitriles, which are of significant interest in the discovery and development of new pharmaceuticals. Researchers are encouraged to adapt and refine these protocols to suit their specific synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Pyridylmethylamino)propionitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through aza-Michael addition of 3-picolylamine (3-pyridinylmethylamine) to acrylonitrile. This reaction forms a new carbon-nitrogen bond.

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reaction is the formation of a bis-adduct, specifically 3,3'-((pyridin-3-ylmethyl)azanediyl)dipropanenitrile. This occurs when a second molecule of acrylonitrile reacts with the desired product.[1] Other potential side reactions include the polymerization of acrylonitrile, especially in the presence of impurities or under inappropriate reaction conditions.

Q3: How can I minimize the formation of the bis-adduct?

Controlling the stoichiometry of the reactants is crucial for minimizing the formation of the bis-adduct. Using a slight excess of acrylonitrile or maintaining a strict 1:1 molar ratio of 3-picolylamine to acrylonitrile can favor the formation of the desired mono-adduct. Slowly adding the acrylonitrile to the 3-picolylamine solution can also help to maintain a low concentration of the Michael acceptor and reduce the likelihood of the secondary addition.

Q4: What are the recommended reaction conditions?

While optimal conditions can vary, a general starting point is to perform the reaction in a protic solvent such as methanol or ethanol at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no product formation - Inactive reagents- Incorrect stoichiometry- Insufficient reaction time or temperature- Check the purity of 3-picolylamine and acrylonitrile. Acrylonitrile can polymerize over time.- Verify the molar ratios of the reactants.- Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied, but this may also increase the rate of side reactions.
High percentage of bis-adduct formation - Incorrect stoichiometry (excess 3-picolylamine or localized high concentration of product)- Prolonged reaction time after completion- Use a slight excess of acrylonitrile or a 1:1 molar ratio.[1]- Add acrylonitrile dropwise to the solution of 3-picolylamine.- Stop the reaction as soon as the starting amine is consumed (as determined by TLC).
Presence of polymeric material - Impurities in acrylonitrile- High reaction temperature- Use freshly distilled or inhibitor-free acrylonitrile.- Avoid excessive heating.
Difficulty in purifying the product - Similar polarities of the product and the bis-adduct byproduct- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).- An acid/base extraction can be employed to separate the basic amine products from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated amines can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified amines. Subsequent column chromatography may still be necessary to separate the mono- and bis-adducts.[2][3]

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-picolylamine (1.0 eq) and methanol.

  • Reagent Addition: While stirring at room temperature, add acrylonitrile (1.0-1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (e.g., 1:1 or 2:1). The starting amine and the product should have different Rf values.

  • Work-up: Once the 3-picolylamine is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting materials and the bis-adduct byproduct.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (3-Picolylamine:Acrylonitrile)This compound (Mono-adduct) Yield (%)3,3'-((pyridin-3-ylmethyl)azanediyl)dipropanenitrile (Bis-adduct) Yield (%)
1:17515
1:1.28510
1.2:16030

Note: These are illustrative yields and can vary based on specific reaction conditions.

Visualizations

TroubleshootingWorkflow start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction Complete check_reaction->complete Starting material consumed troubleshoot_incomplete Troubleshoot: - Check reagent purity - Verify stoichiometry - Increase reaction time/temp incomplete->troubleshoot_incomplete workup Perform Work-up complete->workup troubleshoot_incomplete->check_reaction Re-evaluate analyze_crude Analyze Crude Product (e.g., NMR, LC-MS) workup->analyze_crude pure_product Pure Product (>95%) analyze_crude->pure_product High Purity impure_product Impure Product analyze_crude->impure_product Low Purity / Side Products end End pure_product->end identify_impurity Identify Major Impurity impure_product->identify_impurity is_bis_adduct Bis-adduct? identify_impurity->is_bis_adduct optimize_stoichiometry Optimize Stoichiometry: - Use 1:1.2 amine:acrylonitrile - Slow addition of acrylonitrile is_bis_adduct->optimize_stoichiometry Yes other_impurity Other Impurity? is_bis_adduct->other_impurity No optimize_stoichiometry->start Retry Synthesis purification Purification Strategy: - Column Chromatography - Acid/Base Extraction other_impurity->purification Yes purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(3-Pyridylmethylamino)propionitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Michael addition?

The most common impurities are typically unreacted starting materials, namely 3-picolylamine and acrylonitrile. Another significant byproduct can be the bis-adduct, where a second molecule of acrylonitrile reacts with the secondary amine of the product, forming N,N-bis(2-cyanoethyl)-3-picolylamine.

Q2: My compound is streaking/tailing during silica gel column chromatography. What is causing this and how can I fix it?

This is a common issue when purifying basic compounds like this compound on standard silica gel. The basic pyridine and secondary amine functionalities interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing.

To mitigate this, you can:

  • Add a basic modifier to your mobile phase: Incorporating a small amount of a base like triethylamine (0.1-1%) or ammonia (in methanol) can neutralize the acidic sites on the silica gel, improving peak shape.

  • Use a different stationary phase: Consider using amine-functionalized silica gel, which provides a less acidic environment and is specifically designed for the purification of basic compounds. Basic alumina is another potential alternative.

Q3: Can I purify this compound by distillation?

Yes, vacuum distillation is a viable method for purifying liquid aminopropionitriles. However, due to the presence of the pyridine ring, the boiling point of this compound is expected to be relatively high. High temperatures during distillation could potentially lead to decomposition. It is crucial to use a high-vacuum system to lower the boiling point and minimize thermal stress on the compound.

Q4: Is recrystallization a suitable purification method for this compound?

Recrystallization of the free base may be challenging if it is a liquid or a low-melting solid at room temperature. However, you can often successfully recrystallize the compound by converting it to a salt, such as the hydrochloride or hydrobromide salt. The increased crystallinity of the salt form often facilitates purification by removing non-basic impurities.

Q5: My purified compound appears to be degrading over time. What are the storage recommendations?

Aminopropionitriles can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator) to minimize degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR, GC-MS) impurity_id Identify Major Impurities start->impurity_id distillation Vacuum Distillation impurity_id->distillation Volatile impurities with different boiling points column_chrom Column Chromatography impurity_id->column_chrom Polar impurities or isomers recrystallization Recrystallization (as salt) impurity_id->recrystallization Non-basic, soluble impurities purity_check1 Check Purity (>95%?) distillation->purity_check1 purity_check2 Check Purity (>95%?) column_chrom->purity_check2 purity_check3 Check Purity (>95%?) recrystallization->purity_check3 success Pure Product purity_check1->success Yes failure Re-evaluate Purification Strategy purity_check1->failure No purity_check2->success Yes purity_check2->failure No purity_check3->success Yes purity_check3->failure No

Caption: A troubleshooting workflow for selecting an appropriate purification method.

Data Presentation

Purification MethodExpected PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation >98%60-80%Effective for removing non-volatilePotential for thermal decomposition.
impurities and unreacted startingRequires high vacuum.
materials.
Column Chromatography >99%50-70%High resolution for removing closelyCan be time-consuming and requires large
(Amine-functionalized silica)related impurities like the bis-adduct.volumes of solvent.
Recrystallization >99%70-90%Highly effective for achieving highRequires conversion to a salt and back to the
(as Hydrochloride Salt)purity.free base.

Experimental Protocols

Protocol 1: Vacuum Distillation

Objective: To purify crude this compound by removing non-volatile impurities and unreacted starting materials.

Methodology:

  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Gradually apply vacuum to the system. A vacuum of <1 mmHg is recommended to lower the boiling point significantly.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions as they distill. The main product fraction is expected to distill at a temperature significantly higher than any remaining acrylonitrile and lower than the bis-adduct.

  • Monitoring: Monitor the distillation temperature and pressure closely. Collect the heart cut, which should be a colorless to pale yellow liquid.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound from polar impurities, particularly the bis-adduct.

Methodology:

  • Stationary Phase: Use amine-functionalized silica gel.

  • Mobile Phase Selection: A common mobile phase for this type of compound is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. To optimize separation, perform thin-layer chromatography (TLC) first to determine the ideal solvent system. For basic compounds, adding 0.1-1% triethylamine to the mobile phase can improve peak shape on standard silica.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Workflow for Column Chromatography

Column_Chromatography_Workflow start Select Stationary Phase (e.g., Amine-functionalized Silica) tlc TLC Analysis for Mobile Phase Optimization start->tlc pack Pack Column tlc->pack load Load Crude Sample pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Fractions with pure product evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Technical Support Center: Synthesis of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Pyridylmethylamino)propionitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis is achieved through a Michael addition reaction, specifically aza-Michael addition. In this reaction, the primary amine, 3-picolylamine (also known as 3-(aminomethyl)pyridine), acts as a nucleophile and adds to the electrophilic β-carbon of acrylonitrile.

Q2: What is the primary side reaction that reduces the yield of the desired product?

A2: The most common side reaction is the formation of the bis-adduct, N,N-bis(2-cyanoethyl)-3-pyridylmethylamine. This occurs when a second molecule of acrylonitrile reacts with the secondary amine group of the desired monosubstituted product. Controlling the reaction conditions to favor mono-addition is crucial for maximizing the yield.[1]

Q3: What are the key parameters that influence the yield and selectivity of the reaction?

A3: The key parameters that significantly impact the yield and selectivity of this compound synthesis are:

  • Molar ratio of reactants: The ratio of 3-picolylamine to acrylonitrile is critical.

  • Reaction temperature: Temperature affects the reaction rate and the formation of byproducts.

  • Presence and type of catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can influence the reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Troubleshooting Steps
Low yield of this compound - Formation of a significant amount of the bis-adduct. - Incomplete reaction. - Suboptimal reaction temperature.- Adjust Molar Ratio: Increase the excess of 3-picolylamine relative to acrylonitrile. A higher concentration of the primary amine will favor the formation of the mono-adduct. - Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Start with room temperature and gradually increase if the reaction is too slow. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TTC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product and byproduct to determine the optimal reaction time.
High proportion of N,N-bis(2-cyanoethyl)-3-pyridylmethylamine - Molar ratio of acrylonitrile to 3-picolylamine is too high. - Prolonged reaction time. - High reaction temperature.- Decrease Acrylonitrile Concentration: Use a significant excess of 3-picolylamine. - Reduce Reaction Time: Stop the reaction once the formation of the desired product plateaus to prevent further reaction to the bis-adduct. - Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-adduct, even if it requires a longer reaction time.
Reaction is very slow or does not proceed - Low reaction temperature. - Absence of a catalyst when one is needed.- Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress. - Consider a Catalyst: While often not necessary for aliphatic amines, if the reaction is sluggish, a mild acid or base catalyst could be tested in small-scale trials.
Difficulty in purifying the product - Similar boiling points of the product and unreacted 3-picolylamine. - Presence of the high-boiling bis-adduct.- Optimize Distillation: Use fractional distillation under reduced pressure to carefully separate the components. - Acid-Base Extraction: Before distillation, an acid-base extraction can be employed to separate the basic amine products from any neutral impurities. The amine products can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

General Procedure for the Synthesis of this compound:

Materials:

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Acrylonitrile

  • Suitable solvent (e.g., ethanol, acetonitrile, or no solvent)

  • Equipment for reaction, workup, and purification (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, distillation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-picolylamine. If a solvent is used, add it to the flask.

  • Addition of Acrylonitrile: Cool the flask in an ice bath. Slowly add acrylonitrile dropwise to the stirred solution of 3-picolylamine. The molar ratio of 3-picolylamine to acrylonitrile should be optimized, starting with a significant excess of the amine (e.g., 3:1 or higher) to favor mono-alkylation.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated. The optimal temperature and reaction time should be determined by monitoring the reaction's progress.

  • Workup: After the reaction is complete (as determined by TLC or GC), remove any solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation. Collect the fraction corresponding to this compound.

Note: Acrylonitrile is toxic and volatile, and the reaction should be carried out in a well-ventilated fume hood.

Data Presentation

The following table provides a hypothetical framework for summarizing experimental data to optimize the synthesis. Researchers should populate this table with their experimental results to identify the best reaction conditions.

EntryMolar Ratio (Amine:Acrylonitrile)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of Mono-adduct (%)Yield of Bis-adduct (%)
11:1NoneEthanol2524DataData
23:1NoneEthanol2524DataData
35:1NoneEthanol2524DataData
43:1NoneNone2524DataData
53:1NoneEthanol5012DataData
63:1Acetic Acid (5)Ethanol2512DataData

Visualizations

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 3-Picolylamine + Acrylonitrile reaction_conditions Control Temperature & Molar Ratio reactants->reaction_conditions 1. Mix reaction Stirring reaction_conditions->reaction 2. React solvent_removal Solvent Removal (if applicable) reaction->solvent_removal 3. Quench extraction Acid-Base Extraction (Optional) solvent_removal->extraction distillation Vacuum Distillation extraction->distillation 4. Isolate Crude product Pure Product distillation->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Relationship for Yield Optimization:

yield_optimization high_yield High Yield of Mono-adduct low_bis_adduct Minimize Bis-adduct Formation low_bis_adduct->high_yield complete_reaction Ensure Complete Reaction complete_reaction->high_yield molar_ratio Excess Amine molar_ratio->low_bis_adduct temperature Optimal Temperature temperature->low_bis_adduct (lower temp) temperature->complete_reaction (higher temp) reaction_time Sufficient Reaction Time reaction_time->complete_reaction catalyst Selective Catalyst (Optional) catalyst->low_bis_adduct catalyst->complete_reaction

Caption: Key factors influencing the selective synthesis of the mono-adduct.

References

Stability and degradation of 3-(3-Pyridylmethylamino)propionitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 3-(3-Pyridylmethylamino)propionitrile under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound under acidic conditions?

Under acidic conditions, this compound is expected to undergo hydrolysis of the nitrile group. This reaction typically proceeds in two main steps. First, the nitrile is hydrolyzed to an intermediate amide, 3-(3-Pyridylmethylamino)propionamide. Subsequently, the amide is further hydrolyzed to the corresponding carboxylic acid, 3-(3-Pyridylmethylamino)propanoic acid, and an ammonium salt.[1][2][3][4] The reaction is catalyzed by the presence of a strong acid and is often accelerated by heat.[4][5]

G cluster_main Degradation Pathway Parent_Compound This compound Amide_Intermediate 3-(3-Pyridylmethylamino)propionamide Parent_Compound->Amide_Intermediate + H2O, H+ Final_Product 3-(3-Pyridylmethylamino)propanoic Acid + NH4+ Amide_Intermediate->Final_Product + H2O, H+

Caption: Acid-catalyzed hydrolysis of this compound.

Q2: What are the typical conditions for conducting a forced degradation study of this compound in an acidic environment?

Forced degradation studies are performed to understand the chemical stability of a substance under stress conditions.[6] For acid hydrolysis, typical conditions involve dissolving the compound in an acidic solution and monitoring its degradation over time at various temperatures.[6]

Experimental Protocol: Acidic Forced Degradation Study

Objective: To evaluate the stability of this compound under various acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Deionized water

  • HPLC-grade acetonitrile and water

  • pH meter

  • HPLC system with a UV detector

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • For each condition, mix a known volume of the stock solution with the acidic solution (0.1 M HCl or 1 M HCl) to achieve a final drug concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with deionized water to the same final concentration.

  • Incubation:

    • Place the stressed samples and the control in a thermostatically controlled environment at the desired temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

G cluster_workflow Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Prepare Stress Samples (0.1M & 1M HCl, 100 µg/mL) start->stress incubate Incubate at 40°C, 60°C, 80°C stress->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for an acidic forced degradation study.

Troubleshooting Guide

Problem 1: I am not observing any degradation of my compound, even at high acid concentrations and temperatures.

  • Possible Cause: The compound may be highly stable under the tested conditions, or the reaction kinetics are very slow.

  • Troubleshooting Steps:

    • Increase Stress: Consider increasing the acid concentration (e.g., up to 5 M HCl) or the temperature (e.g., reflux conditions), if the compound's solubility allows.[5] Be cautious as excessively harsh conditions can lead to non-relevant degradation pathways.

    • Extend Study Duration: Extend the duration of the study to observe degradation over a longer period.

    • Analytical Method Verification: Ensure your analytical method is sensitive enough to detect small changes in the parent compound concentration and can separate the parent peak from any potential degradants.

Problem 2: The degradation is happening too quickly, and my parent compound is completely gone by the first time point.

  • Possible Cause: The chosen stress conditions are too harsh for the compound.

  • Troubleshooting Steps:

    • Reduce Stress: Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl) and/or lower the incubation temperature.[7]

    • Shorter Time Points: Sample at earlier time points (e.g., 0, 15, 30, 60, and 120 minutes) to capture the initial degradation kinetics.

Problem 3: I am seeing multiple unknown peaks in my chromatogram. How do I identify them?

  • Possible Cause: Formation of multiple degradation products or impurities in the starting material.

  • Troubleshooting Steps:

    • Analyze Blank: Run a blank (acid and solvent without the compound) to ensure the extra peaks are not from the matrix.

    • Mass Spectrometry: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in elucidating their structures. Based on the expected hydrolysis pathway, the primary degradant, 3-(3-Pyridylmethylamino)propanoic acid, should have a specific mass that can be identified.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound.

Table 1: Percentage Degradation of this compound in 0.1 M HCl

Time (hours)40°C60°C80°C
00%0%0%
21.2%4.5%15.8%
42.5%8.9%29.5%
85.1%17.2%50.1%
127.8%25.4%68.3%
2414.9%45.1%89.7%

Table 2: Percentage Degradation of this compound in 1 M HCl

Time (hours)40°C60°C80°C
00%0%0%
25.3%18.2%48.9%
410.1%33.5%73.8%
819.8%58.6%94.2%
1228.7%75.4%>99%
2449.5%>99%>99%

Table 3: Formation of 3-(3-Pyridylmethylamino)propanoic Acid (% of initial parent compound)

Condition4 hours8 hours24 hours
0.1 M HCl, 60°C8.5%16.5%43.2%
1 M HCl, 60°C32.1%56.3%>95%
0.1 M HCl, 80°C28.3%48.1%86.5%
1 M HCl, 80°C71.2%91.5%>99%

References

Handling and storage guidelines for 3-(3-Pyridylmethylamino)propionitrile to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the handling and storage of 3-(3-Pyridylmethylamino)propionitrile to minimize decomposition and ensure experimental integrity. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is expected to be a stable compound under standard ambient conditions (room temperature) when stored correctly. However, due to the presence of a pyridine ring, a secondary amine, and a nitrile group, it is susceptible to degradation under specific conditions, such as exposure to high temperatures, extreme pH, strong oxidizing agents, and prolonged exposure to light.

Q2: What are the primary signs of decomposition?

A2: Decomposition may be indicated by a change in color, the appearance of precipitates, or the evolution of gas. For quantitative analysis, techniques like HPLC or GC-MS can be used to identify and quantify degradation products.

Q3: What are the recommended storage conditions?

A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Storage in a well-ventilated area away from heat and sources of ignition is also crucial.[2][3] For long-term storage, refrigeration is advisable.

Q4: What materials should be avoided when handling or storing this compound?

A4: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can promote decomposition.[4][5] Specifically, nitriles can undergo hydrolysis in the presence of acids and bases.[6][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing or browning) Oxidation or degradation of the pyridine ring.Discard the reagent. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Cloudiness or precipitation in the liquid Polymerization or formation of insoluble degradation products.Do not use the reagent. Filter a small aliquot to see if the precipitate can be removed, but it is safer to discard the batch. Review storage conditions to ensure the container is tightly sealed to prevent moisture absorption.
Unexpected experimental results Partial decomposition of the compound leading to lower effective concentration or interfering byproducts.Confirm the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC, or GC-MS). If decomposition is confirmed, acquire a new batch of the reagent and strictly adhere to the recommended storage and handling guidelines.
Ammonia-like smell Hydrolysis of the nitrile group, which can produce ammonia as a byproduct.[7][9]This indicates significant degradation. The material should be disposed of according to safety protocols. This is more likely to occur if the compound has been exposed to moisture or acidic/basic conditions.

Predicted Decomposition Pathways

Based on the functional groups present in this compound, the following decomposition pathways are plausible:

  • Hydrolysis of the Nitrile Group: In the presence of water, especially under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid (3-(3-Pyridylmethylamino)propanoic acid) via an amide intermediate.[6][7][8][9][10]

  • Oxidation: The secondary amine and the pyridine ring are susceptible to oxidation, which can be accelerated by air, light, and heat. This can lead to a variety of oxidized byproducts and discoloration of the compound.[11]

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur. For pyridine-containing compounds, this can involve the formation of radicals and potential ring-opening.[1][2][5]

Summary of Storage and Handling Guidelines

Parameter Guideline Reasoning
Temperature Store in a cool place. Refrigeration is recommended for long-term storage.[4]To minimize thermal decomposition and slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation of the secondary amine and pyridine ring.
Light Store in a dark place or in an amber-colored vial.[1]To prevent light-induced degradation.
Moisture Keep the container tightly closed in a dry place.[2]To prevent hydrolysis of the nitrile group.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.[4][5]To avoid catalyzed decomposition, such as hydrolysis or oxidation.

Experimental Protocol: Stability Assessment

For researchers wishing to perform their own stability studies, the following is a general protocol for assessing the stability of this compound under various conditions.

Objective: To determine the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Environmental chamber with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the desired solvents or buffers.

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) and at the recommended storage temperature (e.g., 4°C) as a control.

    • Humidity Stress: Store samples in an environmental chamber at a high relative humidity (e.g., 75% RH) and at a low relative humidity as a control.

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines, with a dark control sample stored under the same conditions.

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the withdrawn aliquots by HPLC to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control samples to assess the extent of degradation. Calculate the percentage of the remaining parent compound at each time point.

Logical Workflow for Handling and Storage

G start Receiving this compound check_seal Is container seal intact? start->check_seal store Store in a cool, dry, dark place. Keep container tightly closed. check_seal->store Yes quarantine Quarantine and contact supplier. Do not use. check_seal->quarantine No use Ready for experimental use store->use long_term Long-term storage? store->long_term handling Handle under inert atmosphere if possible. Avoid contact with incompatible materials. use->handling use->long_term check_purity Is purity critical for the experiment? handling->check_purity run_qc Perform QC check (e.g., HPLC, NMR) before use. check_purity->run_qc Yes proceed Proceed with experiment check_purity->proceed No run_qc->proceed long_term->store No refrigerate Refrigerate in a tightly sealed container. long_term->refrigerate Yes

Caption: Decision workflow for proper handling and storage of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-(3-Pyridylmethylamino)propionitrile in reaction media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the initial steps I should take?

A1: When encountering poor solubility of this compound, a systematic approach is recommended. Start with simple techniques before progressing to more complex methods. The fundamental principle of "like dissolves like" should be your initial guide, meaning the polarity of your solvent should ideally match that of your compound.[1]

Q2: How does the chemical structure of this compound influence its solubility?

A2: this compound possesses both polar and non-polar characteristics. The pyridine ring and the secondary amine are polar, capable of forming hydrogen bonds, which suggests solubility in polar solvents.[1] The propionitrile group also contributes to its polarity. The benzyl group, however, introduces a non-polar characteristic. This amphiphilic nature means its solubility can be highly dependent on the specific solvent system.

Q3: Can I simply heat the mixture to dissolve the compound?

A3: Gentle warming can be an effective method to increase the dissolution rate.[1] However, it is crucial to first determine the thermal stability of this compound to avoid degradation. If the compound precipitates out of the solution upon cooling, this method may not be suitable for your reaction conditions.[1]

Q4: What is a co-solvent, and how can it help dissolve this compound?

A4: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds. By blending a primary solvent with a co-solvent, you can adjust the overall polarity of the solvent system to better match that of this compound.

Troubleshooting Guides

Initial Troubleshooting Workflow

This workflow outlines the initial steps to address the poor solubility of this compound.

G cluster_0 Initial Assessment cluster_1 Simple Interventions cluster_2 Advanced Interventions cluster_3 Outcome Start Poor solubility of This compound observed Assess_Polarity Assess Polarity: 'Like dissolves like' Start->Assess_Polarity Particle_Size Reduce Particle Size (Grinding/Milling) Assess_Polarity->Particle_Size Sonication Apply Sonication Particle_Size->Sonication Heating Gentle Heating Sonication->Heating Solvent_Screen Systematic Solvent Screening Heating->Solvent_Screen pH_Adjustment pH Adjustment (for aqueous systems) Solvent_Screen->pH_Adjustment Co_solvent Use of Co-solvents pH_Adjustment->Co_solvent Success Solubility Achieved Co_solvent->Success Re-evaluate Re-evaluate Approach Co_solvent->Re-evaluate If still insoluble

Caption: A stepwise troubleshooting workflow for addressing poor solubility.

Data Presentation

Estimated Solubility of this compound in Common Solvents

Disclaimer: The following data is an estimation based on the chemical structure and the solubility of similar compounds. Experimental verification is highly recommended.

SolventSolvent TypeEstimated SolubilityRationale / Notes
WaterPolar ProticSparingly Soluble to SolubleThe polar pyridine and amine groups suggest some water solubility. However, the benzyl group may limit it. Solubility is expected to be pH-dependent.
EthanolPolar ProticSolubleThe combination of polar and non-polar characteristics of ethanol should effectively solvate the compound.
MethanolPolar ProticSolubleSimilar to ethanol, methanol is a good solvent for polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, DMF is a strong polar aprotic solvent.
AcetonitrilePolar AproticModerately SolubleWhile polar, acetonitrile is less polar than DMSO and DMF, which might result in slightly lower solubility.
Dichloromethane (DCM)Non-polarSparingly SolubleThe non-polar benzyl group may allow for some solubility, but the polar functionalities will limit it.
TolueneNon-polarPoorly SolubleThe overall polarity of the compound is likely too high for significant solubility in non-polar aromatic solvents.
HexaneNon-polarInsolubleThe high polarity of the pyridine and amine groups will make it insoluble in aliphatic non-polar solvents.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent for this compound.

G Start Start: Weigh Compound Add_Solvent Add small volume of Test Solvent (e.g., 100 µL) Start->Add_Solvent Vortex Vortex at Room Temperature Add_Solvent->Vortex Observe Observe for Dissolution Vortex->Observe Decision Completely Dissolved? Observe->Decision Heat Gentle Heating (if not dissolved) Decision->Heat No Solvent_Bad Unsuitable Solvent Decision->Solvent_Bad Yes Observe_Hot Observe for Dissolution Heat->Observe_Hot Decision_Hot Completely Dissolved? Observe_Hot->Decision_Hot Cool Cool to Room Temperature and then in an Ice Bath Decision_Hot->Cool Yes Decision_Hot->Solvent_Bad No Observe_Cool Observe for Precipitation Cool->Observe_Cool Decision_Cool Crystals Form? Observe_Cool->Decision_Cool Solvent_Good Suitable Solvent Decision_Cool->Solvent_Good Yes Decision_Cool->Solvent_Bad No

Caption: A workflow for systematic solvent screening.

Methodology:

  • Preparation: Place a small, known amount of this compound (e.g., 5-10 mg) into a series of small test tubes or vials.

  • Solvent Addition: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list in the data table.

  • Room Temperature Test: Vigorously agitate or vortex each tube at room temperature for 1-2 minutes. Observe and record the solubility.

  • Heating Test: For solvents in which the compound did not dissolve at room temperature, gently warm the mixture (e.g., to 40-60 °C) while observing for dissolution. Caution: Ensure the solvent is not heated above its boiling point and that the compound is thermally stable.

  • Cooling Test: If the compound dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath. Observe if the compound precipitates or crystallizes out of the solution. An ideal solvent will dissolve the compound when hot and allow it to recrystallize upon cooling.[1]

Protocol 2: pH Adjustment for Aqueous Media

The pyridine and secondary amine groups of this compound are basic and can be protonated at acidic pH, which is expected to increase its aqueous solubility.

Methodology:

  • Suspension: Suspend a known amount of this compound in deionized water.

  • Acidification: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the mixture for dissolution as the pH decreases.

  • pH Measurement: Use a pH meter to determine the pH at which the compound fully dissolves.

  • Reaction Compatibility: Ensure that the acidic conditions required for dissolution are compatible with your intended reaction.

Protocol 3: Utilizing a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of this compound.

Methodology:

  • Primary Solvent: Attempt to dissolve the compound in the primary solvent of your reaction (e.g., water or a buffer).

  • Co-solvent Addition: If the compound does not dissolve, add a water-miscible organic co-solvent (e.g., ethanol, DMSO, or DMF) dropwise while vigorously stirring.

  • Observation: Continue adding the co-solvent until the compound is fully dissolved.

  • Ratio Determination: Record the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the reaction, and its compatibility with the reaction conditions must be verified.

Protocol 4: Particle Size Reduction

Reducing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.[2]

Methodology:

  • Grinding: Use a mortar and pestle to manually grind the solid this compound into a fine powder.

  • Milling: For larger quantities or a more uniform particle size, mechanical milling techniques such as ball milling can be employed.[3]

  • Dissolution Attempt: Attempt to dissolve the finely powdered compound using the previously determined optimal solvent system.

Protocol 5: Sonication-Assisted Dissolution

Ultrasonic waves can be used to break apart solid agglomerates and accelerate the dissolution process.[4]

Methodology:

  • Suspension: Suspend the this compound in the chosen solvent in a suitable vessel.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Duration: Sonicate the mixture for 5-10 minute intervals.

  • Observation: Visually inspect the solution for dissolution after each interval.

  • Combined Approach: Sonication can be combined with gentle warming to further enhance solubility.[5]

References

Troubleshooting unexpected results in experiments with 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Pyridylmethylamino)propionitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The molecule has three primary reactive sites:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic. It can react with acids to form pyridinium salts and with alkylating agents.[1][2]

  • Secondary Amine: The nitrogen atom of the secondary amine is nucleophilic and basic, making it susceptible to alkylation, acylation, and other reactions typical of secondary amines.

  • Nitrile Group: The carbon-nitrogen triple bond is electrophilic at the carbon atom. It can undergo nucleophilic attack, leading to hydrolysis (to a carboxylic acid or amide) or reduction (to a primary amine).[3][4][5]

Q2: How should I store this compound?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong acids, strong oxidizing agents, and sources of ignition. For related compounds, storage recommendations include avoiding acids, acid chlorides, anhydrides, and oxidizing agents.

Q3: What are the common impurities that might be present in a sample of this compound?

A3: Common impurities could include starting materials from its synthesis, such as 3-picolylamine and acrylonitrile. Side products like bis(3-(3-pyridylmethylamino)propyl)amine (from reaction of the product with another molecule of the starting amine) could also be present.

Q4: Can the nitrile group hydrolyze during my experiment?

A4: Yes, the nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially when heated.[5][6] This will initially form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. If your reaction conditions are strongly acidic or basic, you should monitor for the formation of these byproducts.

Troubleshooting Guide

Issue 1: Low or No Yield in a Reaction Where this compound is a Nucleophile
  • Question: I am trying to use this compound as a nucleophile in an acylation reaction, but I am getting a very low yield of my desired product. What could be the issue?

  • Answer:

    • Basicity of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated by any acid present in the reaction mixture.[1][2] This would form a pyridinium salt, deactivating the secondary amine and preventing it from acting as a nucleophile. Ensure your reaction conditions are not acidic. If an acid is generated during the reaction, consider adding a non-nucleophilic base to scavenge it.

    • Steric Hindrance: While the secondary amine is nucleophilic, the pyridylmethyl group might introduce some steric hindrance, slowing down the reaction. You may need to increase the reaction temperature or use a more reactive acylating agent.

    • Reagent Quality: Ensure that your this compound is pure and that the acylating agent has not degraded.

Issue 2: Formation of an Unexpected Side Product
  • Question: I am observing an unexpected side product with a higher molecular weight in my reaction. What could it be?

  • Answer:

    • Dimerization/Oligomerization: If your reaction conditions are suitable for Michael addition (e.g., presence of a base), the secondary amine of one molecule could potentially react with the nitrile group of another, although this is less common. A more likely scenario in some syntheses is the reaction of the product with unreacted starting materials.

    • Reaction with Solvent: Depending on the solvent and reaction conditions, the compound could potentially react with the solvent. Provide more details about your reaction setup for a more specific diagnosis.

Issue 3: The Compound Appears to be Degrading During Workup
  • Question: My product seems to be degrading during aqueous workup, especially when I use a basic wash. Why is this happening?

  • Answer:

    • Hydrolysis of the Nitrile Group: As mentioned in the FAQ, the nitrile group can be hydrolyzed to a carboxylic acid under basic (or acidic) conditions, especially with heating.[5][6] If your workup involves a prolonged basic wash, this could be a cause. Try to perform the wash quickly and at a low temperature.

    • Air Oxidation: While generally stable, secondary amines can be susceptible to air oxidation over time, though this is less likely to be a rapid process during a standard workup.

Hypothetical Experimental Data

The following table illustrates a hypothetical experiment where the pH of the reaction mixture affects the yield of a desired product from a reaction involving this compound as a nucleophile.

Entry Base Used pH of Reaction Mixture Reaction Time (h) Yield of Desired Product (%) Observed Byproducts
1None5.524< 5Mostly unreacted starting material
2Triethylamine8.01275Minor impurities
3Sodium Hydroxide12.01260Hydrolyzed nitrile byproduct (15%)

Detailed Experimental Protocol (Hypothetical)

Synthesis of N-(3-(3-Pyridylmethylamino)propyl)acetamide

  • Reduction of the Nitrile:

    • To a solution of this compound (1.0 g, 6.2 mmol) in dry THF (20 mL) under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (LAH) (0.28 g, 7.4 mmol) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and then water (0.9 mL) at 0 °C.

    • Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude diamine.

  • Acylation of the Diamine:

    • Dissolve the crude diamine in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol).

    • Cool the mixture to 0 °C and add acetic anhydride (0.64 mL, 6.8 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(3-pyridylmethylamino)propyl)acetamide.

Visualizations

G Troubleshooting Workflow start Experiment Start unexpected_result Unexpected Result? start->unexpected_result low_yield Low/No Yield unexpected_result->low_yield Yes, Low Yield side_product Side Product Formation unexpected_result->side_product Yes, Side Product degradation Product Degradation unexpected_result->degradation Yes, Degradation end Successful Experiment unexpected_result->end No check_conditions Check Reaction Conditions (pH, Temp) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents analyze_byproduct Analyze Byproduct (MS, NMR) side_product->analyze_byproduct modify_workup Modify Workup (e.g., avoid strong base) degradation->modify_workup check_conditions->start Optimize check_reagents->start Use Pure Reagents analyze_byproduct->start Adjust Conditions to Avoid modify_workup->start Retry with Milder Workup

Caption: A logical workflow for troubleshooting common experimental issues.

G Potential Reaction Pathway and Side Reaction reactant This compound reagent + Acylating Agent (e.g., Acetic Anhydride) product Desired Acylated Product reactant->product Desired Reaction hydrolysis_product Carboxylic Acid Byproduct (from Nitrile Hydrolysis) reactant->hydrolysis_product Side Reaction reagent->product side_reaction_conditions Strong Base / Heat side_reaction_conditions->hydrolysis_product

Caption: A diagram illustrating a desired reaction and a potential side reaction.

References

Technical Support Center: Optimizing N-Alkylation of Propionitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-alkylation of propionitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the N-alkylation of propionitrile derivatives?

A1: Low yields in N-alkylation reactions of propionitrile derivatives can often be attributed to several factors:

  • Incomplete Deprotonation: The acidity of the N-H bond in the propionitrile derivative is crucial. If the base used is not strong enough to fully deprotonate the nitrogen, the concentration of the nucleophilic anion will be low, leading to a sluggish or incomplete reaction.

  • Poor Solubility: The substrate, base, or alkylating agent may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture with inefficient mixing and slow reaction rates.

  • Steric Hindrance: Bulky substituents on either the propionitrile derivative or the alkylating agent can sterically hinder the approach of the nucleophile to the electrophilic carbon, significantly slowing down the reaction rate.

  • Side Reactions: Competing side reactions, such as elimination of the alkyl halide or C-alkylation, can consume starting materials and reduce the yield of the desired N-alkylated product.

  • Moisture: Many N-alkylation reactions, especially those employing strong bases like sodium hydride, are sensitive to moisture. Water can quench the base and the nucleophilic anion, halting the reaction.

Q2: I am observing a significant amount of C-alkylation instead of the desired N-alkylation. How can I improve N-selectivity?

A2: The competition between N- and C-alkylation is a common challenge. The alpha-carbon to the nitrile group is also acidic and can be deprotonated, leading to C-alkylation. To favor N-alkylation:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base in a polar aprotic solvent like DMF or DMSO can favor the formation of the N-anion. For instance, using sodium hydride (NaH) in DMF often promotes N-alkylation.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent method to achieve selective N-alkylation. The quaternary ammonium salt catalyst forms an ion pair with the N-anion and transfers it to the organic phase for reaction with the alkylating agent, often with high N-selectivity.[1]

  • Protecting Groups: In some cases, it may be necessary to introduce a temporary protecting group on the alpha-carbon to prevent C-alkylation, though this adds extra steps to the synthesis.

Q3: Over-alkylation is a problem in my reaction, leading to the formation of quaternary ammonium salts. How can I promote mono-alkylation?

A3: Over-alkylation occurs when the initially formed N-alkylated product is more nucleophilic than the starting material and reacts further with the alkylating agent. To control this:

  • Stoichiometry Control: Use a slight excess of the propionitrile derivative relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Lower Reaction Temperature: Reducing the reaction temperature can help to control the reactivity and minimize over-alkylation.

Q4: What are the recommended bases and solvents for the N-alkylation of propionitrile derivatives?

A4: The optimal choice of base and solvent depends on the specific substrate and alkylating agent.

  • Bases:

    • Strong Bases: Sodium hydride (NaH) is effective but requires strictly anhydrous conditions.

    • Carbonate Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder, safer, and often effective, especially when paired with a polar aprotic solvent like DMF or acetonitrile and higher temperatures.

    • Hydroxide Bases: In phase-transfer catalysis, concentrated aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used effectively and economically.[1]

  • Solvents:

    • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are excellent choices as they help to dissolve the reagents and promote SN2 reactions.

    • Less Polar Solvents: Toluene or dichloromethane can be used, particularly in phase-transfer catalysis, which allows for easier workup.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no yield of your desired N-alkylated propionitrile derivative, follow this troubleshooting workflow to diagnose and resolve the issue.

G start Low/No Product Formation check_base 1. Re-evaluate Base - Is it strong enough? - Is it anhydrous? - Is stoichiometry correct? start->check_base check_solubility 2. Assess Solubility - Are all reagents dissolved? - Consider a more polar solvent (e.g., DMF). check_base->check_solubility If base is appropriate check_alkylating_agent 3. Check Alkylating Agent - Is the leaving group reactive enough (I > Br > Cl)? - Has it decomposed? check_solubility->check_alkylating_agent If solubility is good check_temperature 4. Optimize Temperature - Is the reaction temperature sufficient? - Consider gentle heating. check_alkylating_agent->check_temperature If agent is reactive check_ptc 5. Consider Phase-Transfer Catalysis - Can PTC improve reactivity and yield? check_temperature->check_ptc If temperature is optimized end Improved Yield check_ptc->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Predominant Formation of Side Products (e.g., C-Alkylation, Elimination)

When side reactions are compromising the yield and purity of your N-alkylated product, this guide can help you improve selectivity.

G start High Level of Side Products c_alkylation C-Alkylation Observed start->c_alkylation elimination Elimination Product Observed start->elimination c_alkylation_solution Optimize for N-Selectivity: - Use a strong, non-nucleophilic base in a polar aprotic solvent (e.g., NaH in DMF). - Employ Phase-Transfer Catalysis. c_alkylation->c_alkylation_solution elimination_solution Minimize Elimination: - Use a less hindered base. - Lower the reaction temperature. - Use a primary alkyl halide if possible. elimination->elimination_solution end Improved Selectivity c_alkylation_solution->end elimination_solution->end

Caption: Troubleshooting guide for improving reaction selectivity.

Experimental Protocols

General Protocol for N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a general guideline for the N-alkylation of a propionitrile derivative using an alkyl halide under phase-transfer catalysis conditions. It should be optimized for each specific substrate.

Materials:

  • Propionitrile derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Base (e.g., 50% aqueous sodium hydroxide)

  • Organic solvent (e.g., toluene or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the propionitrile derivative (1.0 eq.), the organic solvent (e.g., toluene), and the phase-transfer catalyst (0.05-0.10 eq.).

  • Begin vigorous stirring to ensure good mixing of the phases.

  • Slowly add the aqueous base (e.g., 50% NaOH, 3.0-5.0 eq.) to the reaction mixture.

  • Add the alkylating agent (1.05-1.2 eq.) dropwise to the mixture. An exothermic reaction may be observed. Maintain the desired temperature with a water bath if necessary.

  • Stir the reaction mixture vigorously at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and the organic solvent.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation.

G start Start reagents 1. Combine Substrate, Solvent, and PTC Catalyst start->reagents add_base 2. Add Aqueous Base reagents->add_base add_alkylating_agent 3. Add Alkylating Agent add_base->add_alkylating_agent react 4. Stir at Desired Temperature and Monitor add_alkylating_agent->react workup 5. Workup: - Quench with Water - Separate Phases - Extract Aqueous Phase react->workup dry_concentrate 6. Dry and Concentrate Organic Phase workup->dry_concentrate purify 7. Purify Product dry_concentrate->purify end End purify->end

Caption: General experimental workflow for PTC N-alkylation.

Data Presentation

The following tables provide illustrative data on the impact of various reaction parameters on the yield of N-alkylation reactions for nitrogen-containing heterocycles. While not specific to propionitrile derivatives, these trends are generally applicable and can guide optimization efforts.

Table 1: Influence of Base and Solvent on N-Alkylation Yield

EntrySubstrateAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1IndoleBenzyl BromideNaH (1.1)THFRT255
2IndoleBenzyl BromideNaH (1.1)DMFRT291
3PhthalimideEthyl BromideK₂CO₃ (1.5)DMF80485
4PhthalimideEthyl BromideCs₂CO₃ (1.5)DMF80292
5BenzimidazoleBenzyl BromideKOH (2.0)[bmim]BF₄60195

Data compiled for illustrative purposes from general literature on N-alkylation.

Table 2: Comparison of Phase-Transfer Catalysts for Alkylation

EntrySubstrateAlkylating AgentBaseCatalyst (mol%)SolventYield (%)
1PhenylacetonitrileEthyl Bromide50% NaOHTBAB (5)Toluene85
2PhenylacetonitrileEthyl Bromide50% NaOHAliquat 336 (5)Toluene88
3IndoleBenzyl BromideK₂CO₃TBAB (10)Acetonitrile82
4IndoleBenzyl BromideK₂CO₃No CatalystAcetonitrile<10

Data compiled for illustrative purposes from general literature on PTC alkylation. Note that entries 1 and 2 refer to C-alkylation, which is mechanistically similar under PTC conditions.

Mechanistic Pathway

Mechanism of Phase-Transfer Catalyzed N-Alkylation

The diagram below illustrates the catalytic cycle of phase-transfer catalyzed N-alkylation of a propionitrile derivative.

G PTC Catalytic Cycle for N-Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_CN_NHR Propionitrile Derivative (R'-CH(CN)-NHR) Q_N_Anion Catalyst-Substrate Ion Pair (Q⁺ ⁻N(R)-CH(CN)-R') R_CN_NHR->Q_N_Anion Deprotonation & Ion Exchange R_X Alkylating Agent (R''-X) QX Catalyst Ion Pair (Q⁺X⁻) Product N-Alkylated Product (R'-CH(CN)-N(R)R'') Q_N_Anion->Product SN2 Reaction Q_N_Anion->QX Returns to Interface NaOH Base (Na⁺OH⁻) NaX Byproduct Salt (Na⁺X⁻) H2O Water interface Aqueous-Organic Interface

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

References

Technical Support Center: In-situ Monitoring of Reactions Involving 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Pyridylmethylamino)propionitrile. The following sections address common issues encountered during in-situ reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Which in-situ monitoring techniques are most suitable for reactions involving this compound?

A1: The choice of technique depends on the specific reaction being monitored. Mid-infrared (FTIR) spectroscopy is a popular choice for tracking changes in functional groups in real-time.[1] Raman spectroscopy is another excellent option, particularly for heterogeneous reactions or when observing changes in non-polar bonds.[1] For detailed kinetic and structural information, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed, especially with the use of flow cells (FlowNMR).[2][3] High-Performance Liquid Chromatography (HPLC), when configured for online analysis, can provide quantitative data on reactant consumption and product formation.[4][5]

Q2: What are the key spectral features to monitor for the synthesis or transformation of this compound?

A2: For the synthesis, which may involve the reaction of 3-aminomethylpyridine and acrylonitrile, you would monitor the disappearance of the reactants' characteristic peaks and the appearance of the product's peaks. For reactions involving the nitrile group, such as hydrogenation to form the corresponding diamine, you would track the disappearance of the nitrile (-C≡N) stretching band in the IR or Raman spectrum (typically around 2240-2260 cm⁻¹) and the appearance of N-H stretching and bending vibrations from the resulting primary amine.

Q3: How can I obtain quantitative data from in-situ spectroscopic measurements?

A3: Quantitative analysis from in-situ spectroscopy requires careful calibration. This typically involves creating a calibration model by recording spectra of samples with known concentrations of reactants and products.[6] For techniques like HPLC and NMR, quantitative data can be obtained by integrating peak areas and comparing them to internal or external standards.[4][5][7] It's important to be aware that for techniques like UV detection in HPLC, response factors for different molecules can vary significantly, which may require correction for accurate quantification.[4][5]

Q4: What is the best way to handle transient or unstable intermediates during reaction monitoring?

A4: In-situ spectroscopy is often the only viable method for detecting and characterizing transient and labile intermediate species, as their concentrations can change by the time a sample is withdrawn for offline analysis.[8] Techniques with rapid data acquisition, such as some forms of FTIR and Raman spectroscopy, are particularly well-suited for this purpose.

Troubleshooting Guides

In-situ FTIR/Raman Spectroscopy
Issue Potential Cause(s) Troubleshooting Steps
Low Signal-to-Noise Ratio - Incorrect probe positioning.- Fouling of the ATR crystal or Raman probe tip.[8]- Low concentration of the analyte.- Improper instrument settings (e.g., aperture, number of scans).[9][10]- Ensure the probe tip is fully immersed in the reaction mixture and in a zone of good mixing.[8]- Clean the probe tip according to the manufacturer's instructions.[8]- Increase the number of scans to improve the signal-to-noise ratio.[10]- Adjust instrument settings, such as using a lower optical velocity or appropriate aperture setting.[9]
Shifting or Unstable Baseline - Temperature fluctuations in the reaction mixture.- Changes in the refractive index of the reaction medium.- Air bubbles passing over the probe tip.- Ensure stable temperature control of the reactor.- Apply a baseline correction algorithm during data processing.[10]- Ensure proper mixing to avoid bubble formation near the probe.
Overlapping Spectral Peaks - Multiple components with similar functional groups.- Complex reaction matrix.- Utilize multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve the spectra.- Monitor unique, non-overlapping peaks for each component where possible.
No Change in Spectrum Despite Expected Reaction - Reaction has not initiated.- Probe is not sensitive to the changing functional groups.- Incorrect spectral region being monitored.- Verify reaction conditions (temperature, catalyst addition, etc.).- Confirm that the functional groups undergoing transformation have a detectable signal with the chosen technique (e.g., some symmetric bonds are weak in IR but strong in Raman).[1]- Ensure the data collection range covers the relevant spectral features.
Online HPLC

| Issue | Potential Cause(s) | Troubleshooting Steps | | :--- | :--- | | Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Column degradation. | - Use a column oven for stable temperature control.- Ensure the mobile phase is well-mixed and degassed.- Flush the column or replace it if it's old or has been subjected to harsh conditions. | | Poor Peak Shape (Tailing or Fronting) | - Column overloading.- Mismatched solvent strength between the sample and mobile phase.- Presence of interfering compounds. | - Dilute the sample before injection.- Adjust the sample solvent to be similar in strength to the mobile phase.- Optimize the chromatographic method to separate interfering peaks. | | Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging. | - Purge the HPLC system to remove air bubbles.- Use freshly prepared, high-purity mobile phase.- Replace the detector lamp if it has exceeded its operational lifetime. | | Clogged System | - Particulate matter from the reaction mixture.- Precipitation of sample components in the mobile phase. | - Filter the reaction mixture through an appropriate in-line filter before it enters the HPLC system.- Ensure the sample is fully soluble in the mobile phase. |

In-situ NMR Spectroscopy
Issue Potential Cause(s) Troubleshooting Steps
Poor Signal Resolution - Inhomogeneous magnetic field (poor shimming).- Presence of paramagnetic species.- High viscosity of the reaction mixture.- Perform shimming on the sample before starting the reaction monitoring.[11]- If paramagnetic species are unavoidable, be aware that they can broaden peaks.- Dilute the reaction mixture if possible, or use a higher temperature to reduce viscosity.
Inaccurate Quantification - Incomplete relaxation of nuclei between scans.- Poor peak integration due to overlapping signals.- Fluctuations in sample flow rate in a FlowNMR setup.[3]- Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of interest).[11]- Use deconvolution methods to integrate overlapping peaks.[7]- Maintain a constant and stable flow rate in FlowNMR experiments.
Signal Intensity Changes Unrelated to Reaction - Changes in sample temperature or viscosity affecting relaxation times.- Precipitation of solids in the NMR tube or flow cell.- Maintain strict temperature control.- Monitor for the formation of solids and filter the sample stream if necessary.

Experimental Protocols & Workflows

General Protocol for In-situ FTIR/Raman Reaction Monitoring
  • System Setup:

    • Install the in-situ probe into the reactor, ensuring the tip is in a location with good mixing and representative of the bulk reaction mixture.[8]

    • Connect the probe to the spectrometer.

  • Background Spectrum Collection:

    • Before adding the final reactant to initiate the reaction, collect a background spectrum of the reaction mixture.[8] This will allow for the subtraction of signals from the solvent and starting materials that do not change during the reaction.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction (e.g., by adding the final reactant or raising the temperature).

    • Immediately begin collecting spectra at a predetermined time interval. The frequency of data collection should be sufficient to capture the kinetics of the reaction.[8]

  • Data Analysis:

    • Process the collected spectra by subtracting the background spectrum.

    • Identify and track the absorbance or intensity of characteristic peaks for reactants, intermediates, and products over time.

    • Generate concentration profiles and determine reaction kinetics.

Experimental_Workflow_Spectroscopy cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis A Install Probe B Add Initial Reactants & Solvent A->B C Collect Background Spectrum B->C D Initiate Reaction C->D E Acquire Spectra vs. Time D->E F Process Spectra E->F G Generate Concentration Profiles F->G H Determine Kinetics G->H

Fig 1. General workflow for in-situ spectroscopic reaction monitoring.
Logical Troubleshooting Flow for In-situ Monitoring

Troubleshooting_Flow A Problem with In-situ Data? B Check Instrument Status & Connection A->B C Is the signal quality poor? (Low S/N, noisy baseline) B->C D Review Probe Condition & Position C->D Yes F Are the spectral changes unexpected? C->F No E Optimize Acquisition Parameters (scans, resolution, etc.) D->E I Problem Resolved E->I G Verify Reaction Conditions (Temp, Conc, Catalyst) F->G Yes F->I No H Re-evaluate Spectral Assignments G->H H->I

Fig 2. A logical flow for troubleshooting common in-situ monitoring issues.

References

Technical Support Center: Safe Handling of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and emergency procedures for laboratory personnel working with nitrile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrile compounds?

A1: Nitrile compounds pose several significant hazards in a laboratory setting:

  • Toxicity: Many nitriles are toxic and can be absorbed through inhalation, skin contact, and ingestion.[1][2] Some aliphatic nitriles can metabolize to release cyanide ions in the body, which interferes with cellular respiration.[3][4] Symptoms of exposure can be delayed and may include headache, dizziness, nausea, confusion, and in severe cases, convulsions, coma, and death.[1][3][5][6]

  • Flammability: Many nitrile compounds, such as acetonitrile, are highly flammable liquids with low flash points.[7] They can form explosive vapor/air mixtures, especially above their flash point.[5][6]

  • Reactivity: Nitriles can react violently with strong acids, producing highly toxic hydrogen cyanide gas.[5][6] They are also incompatible with strong oxidizing agents, reducing agents, and bases.[8]

  • Irritation: Contact with nitrile compounds can cause irritation to the skin, eyes, and respiratory tract.[1][5]

Q2: What are the signs and symptoms of overexposure to a nitrile compound like benzonitrile?

A2: Acute, short-term exposure to benzonitrile can lead to immediate or slightly delayed symptoms. These include irritation and burning of the skin and eyes, as well as irritation of the nose and throat.[1] Inhaling benzonitrile may also irritate the lungs, causing coughing or shortness of breath.[1] Higher levels of exposure can result in a serious medical condition known as pulmonary edema, which is a build-up of fluid in the lungs that causes severe shortness of breath.[1] Systemic effects of high exposure can manifest as headache, nausea, weakness, confusion, dizziness, and in severe cases, convulsions, coma, and even death.[1][2][5][6]

Q3: I don't smell anything, so is it safe to assume the concentration of nitrile vapor is low?

A3: No, this is not a safe assumption. The rate at which a harmful concentration of a substance like benzonitrile is reached in the air upon evaporation at room temperature is not well-established.[6] Relying on your sense of smell to gauge exposure is unreliable and dangerous. Always handle volatile nitrile compounds in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Q4: Can nitrile compounds be absorbed through the skin?

A4: Yes, many nitrile compounds can be absorbed through the skin, which can lead to systemic toxicity.[1][2][5] It is crucial to prevent skin contact by using appropriate chemical-resistant gloves and protective clothing.[5] If skin contact occurs, it is important to wash the affected area immediately and thoroughly.[1]

Q5: Are nitrile gloves always the best choice when working with nitrile compounds?

A5: While the name is a coincidence, nitrile gloves are a common choice in laboratories and offer good protection against many chemicals.[9] However, they are not universally protective against all substances, including some nitrile compounds and other organic solvents. For example, thin disposable nitrile gloves offer only short-term splash protection against many chemicals, with breakthrough times that can be less than a minute for certain substances.[10] For prolonged or direct contact with hazardous chemicals, a glove specifically designed for chemical handling should be used.[9] Always consult a glove compatibility chart for the specific nitrile compound you are working with.[9][10][11][12][13][14][15][16][17][18]

Troubleshooting Guides

Scenario 1: You've spilled a small amount of acetonitrile on your gloved hand.

  • Problem: Your disposable nitrile glove has been contaminated with acetonitrile. While nitrile gloves offer some resistance, breakthrough can occur, leading to skin exposure.

  • Solution:

    • Immediately remove the contaminated glove, being careful not to touch the outside of the glove with your bare skin.

    • Wash your hands thoroughly with soap and water.

    • Dispose of the contaminated glove in the appropriate hazardous waste container.

    • Obtain a new pair of gloves before resuming your work.

Scenario 2: While working with benzonitrile in the fume hood, you start to feel dizzy and nauseous.

  • Problem: You may be experiencing symptoms of acute inhalation exposure to benzonitrile.

  • Solution:

    • Immediately cease your work and ensure all containers are safely closed.

    • Move to an area with fresh air.[2][5][6]

    • Notify a colleague and your supervisor of the situation.

    • If symptoms persist or worsen, seek immediate medical attention.[2][5][6] Be prepared to provide the Safety Data Sheet (SDS) for benzonitrile to the medical personnel.

    • Do not re-enter the laboratory until it has been assessed and deemed safe by qualified personnel.

Scenario 3: A glass bottle containing a nitrile compound breaks in the lab, creating a spill.

  • Problem: A chemical spill poses immediate inhalation and contact hazards, and potentially a fire hazard if the nitrile is flammable.

  • Solution:

    • Alert personnel: Immediately alert everyone in the vicinity to evacuate the area.

    • Assess the spill: From a safe distance, try to identify the spilled substance and the approximate quantity. If the spill is large, highly toxic, or flammable, evacuate the lab and call emergency services.

    • If the spill is small and you are trained to handle it:

      • Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and chemical-resistant gloves (check compatibility). For volatile substances, respiratory protection may be necessary.[5]

      • Contain the spill by using an inert absorbent material like sand or vermiculite, working from the outside in.[5]

      • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

      • Decontaminate the spill area according to your institution's procedures. This may involve washing the area with soap and water.[19][20][21][22]

      • Dispose of all contaminated materials (including PPE) as hazardous waste.

      • Wash your hands thoroughly after the cleanup is complete.

Data Presentation

Table 1: Workplace Exposure Limits for Common Nitrile Compounds

CompoundCAS No.OSHA PEL (TWA)NIOSH REL (TWA)NIOSH IDLH
Acetonitrile75-05-840 ppm (70 mg/m³)[23]20 ppm (34 mg/m³)[23]137 ppm[23]
Benzonitrile100-47-05 mg/m³ (as cyanide)[2]Not establishedNot established
Glycolonitrile107-16-4NoneC 2 ppm (5 mg/m³) [15-min][24]Not determined
Adiponitrile111-69-3Not establishedTWA 4 ppm (18 mg/m³)250 ppm

TWA: Time-Weighted Average for an 8-hour workday (OSHA) or up to a 10-hour workday (NIOSH). C: Ceiling limit. IDLH: Immediately Dangerous to Life or Health.

Table 2: Glove Breakthrough Time for Acetonitrile

Glove MaterialThicknessBreakthrough Time (minutes)Rating
Nitrile5-mil< 10Not Recommended for immersion[17]
Neoprene-> 480Excellent
Butyl-> 480Excellent
Viton/Butyl-> 480Excellent

Note: This table is for general guidance. Breakthrough times can vary significantly based on glove manufacturer, thickness, and specific experimental conditions. Always consult the manufacturer's data for the specific gloves you are using.[9][13]

Experimental Protocols

Protocol 1: Synthesis of Benzonitrile via Sandmeyer Reaction

This protocol describes a general procedure for synthesizing benzonitrile from aniline. Warning: This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Ice

  • Water

  • Ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Dilute Sulfuric Acid (H₂SO₄)

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • Diazotization of Aniline:

    • In a flask cooled in an ice-salt bath, dissolve aniline in a mixture of concentrated HCl and water.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise, while vigorously stirring and maintaining the temperature between 0-5 °C.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the formation of the benzenediazonium chloride solution.

  • Preparation of the Cyanide Solution:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.

  • Cyanation (Sandmeyer Reaction):

    • Slowly and carefully add the cold benzenediazonium chloride solution to the cyanide solution with constant stirring. The temperature should be carefully controlled.

    • After the addition is complete, allow the mixture to stand for a period, then gently warm it to complete the reaction.

  • Isolation and Purification:

    • Steam distill the reaction mixture to isolate the crude benzonitrile.[25]

    • Extract the benzonitrile from the distillate using ether.[25]

    • Wash the ether extract sequentially with 10% NaOH solution (to remove any phenol byproduct), dilute H₂SO₄ (to remove any isocyanide), and finally with water.[25]

    • Dry the ethereal solution over anhydrous calcium chloride.[25]

    • Filter to remove the drying agent and then remove the ether by distillation.

    • Purify the resulting crude benzonitrile by fractional distillation, collecting the fraction that boils at approximately 190-191 °C.[25]

Mandatory Visualizations

EmergencySpillResponse start Spill Occurs alert Alert nearby personnel and evacuate immediate area start->alert assess Assess Spill (Size, Hazard) alert->assess small_spill Small & Manageable Spill assess->small_spill Small large_spill Large or Highly Hazardous Spill assess->large_spill Large ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Laboratory Call Emergency Services large_spill->evacuate contain Contain spill with inert absorbent material ppe->contain cleanup Collect absorbed material with non-sparking tools contain->cleanup decontaminate Decontaminate spill area cleanup->decontaminate dispose Package and label all waste for hazardous disposal decontaminate->dispose end Cleanup Complete dispose->end PPESelection start Handling Nitrile Compound min_ppe Minimum PPE: Lab Coat, Safety Goggles, Closed-toe Shoes start->min_ppe task_assessment Assess Task Hazard min_ppe->task_assessment splash_risk Risk of Splash or Direct Contact? task_assessment->splash_risk Contact inhalation_risk Risk of Inhalation? (Volatile/Aerosol) task_assessment->inhalation_risk Inhalation chem_gloves Wear Chemical-Resistant Gloves (Check compatibility chart) splash_risk->chem_gloves fume_hood Work in a Chemical Fume Hood inhalation_risk->fume_hood face_shield Wear Face Shield over Goggles chem_gloves->face_shield High Splash Risk final_ppe Proceed with Experiment chem_gloves->final_ppe face_shield->final_ppe respirator Consider Respirator (Consult EHS) fume_hood->respirator High Concentration fume_hood->final_ppe respirator->final_ppe CyanideToxicityPathway cluster_cell Cellular Respiration cluster_mito Mitochondrion etc Electron Transport Chain (Complexes I-III) complex_iv Complex IV (Cytochrome c oxidase) etc->complex_iv Electrons atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient hypoxia Histotoxic Hypoxia (Cells cannot use Oxygen) complex_iv->hypoxia atp ATP Production (Energy) atp_synthase->atp nitrile Nitrile Compound (e.g., Acetonitrile) metabolism Metabolism in Liver nitrile->metabolism cyanide Cyanide Ion (CN⁻) metabolism->cyanide inhibition Inhibition cyanide->inhibition inhibition->complex_iv no_atp ATP Production Halts hypoxia->no_atp

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of 3-(3-Pyridylmethylamino)propionitrile and its structurally related analogs. Due to the limited availability of public data on this compound, this document focuses on a selection of analogous pyridine-containing nitrile compounds with documented biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Pyridine and nitrile moieties are prevalent structural motifs in a vast array of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects. The compound this compound combines these two key pharmacophores. Understanding the structure-activity relationships of this and related compounds is crucial for the rational design of novel therapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key concepts to facilitate a deeper understanding of their biological potential.

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity data for selected pyridine-containing nitrile analogs. The data is presented to allow for a clear comparison of their potency against various cell lines and microbial strains.

Compound IDAnalog StructureBiological ActivityTargetIC50 / MIC (µM)Reference
A1 Pyrido[2,3-d]pyrimidine derivativeAnticancerHeLa, Caco-2, HEK2933.46 - 37.13 (HeLa)[1]
A2 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativeAnticancerc-KITNanomolar range[2]
A3 Pyridin-3-yl pyrimidine derivativeAnticancerBcr-AblPotent Inhibition[3]
B1 Pyridine derivativeAntimalarialP. falciparum RKL90.0402[4]
B2 Rhodanine-carboxyalkyl acid with pyridin-2-ylmethylideneAntibacterialGram-positive bacteria7.8 - 125 (µg/mL)[5]
B3 Pyrido[2,3-d]pyrimidine derivativeAntibacterialS. aureus, B. cereusGood activity[6]

Note: IC50 represents the half-maximal inhibitory concentration for anticancer activity, while MIC represents the minimum inhibitory concentration for antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the biological activities of the selected analogous compounds.

In Vitro Anticancer Activity - MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability and proliferation, commonly used to determine the cytotoxic effects of chemical compounds.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24h (adhesion) start->incubation1 treatment Treat with varying concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Caco-2) are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1]

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of test compound inoculate Inoculate with standardized microbial suspension start->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyridine-Nitrile Analog Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

References

Comparative Guide to Analytical Method Validation for 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the validation of 3-(3-Pyridylmethylamino)propionitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative performance data to aid in the selection of an appropriate analytical strategy.

Introduction to Analytical Validation

The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] For a compound like this compound, robust analytical methods are essential for quality control, stability studies, and regulatory submissions. This guide will focus on a primary method, High-Performance Liquid Chromatography (HPLC), and compare it with Gas Chromatography (GC) and Spectroscopic methods.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[3] For a polar compound containing both a pyridine ring and a nitrile group, a reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable primary approach.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.

Validation Parameters and Hypothetical Performance Data

The method would be validated according to the International Council for Harmonisation (ICH) guidelines.[4]

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Specificity No interference from blank and placeboPeak purity > 99.8%
Robustness Insensitive to small variationsNo significant change in results

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Documentation Documentation & SOP Robustness->Documentation Validation Complete

Caption: Workflow for the validation of an HPLC analytical method.

Alternative Analytical Methods

While HPLC is a robust primary method, other techniques can be employed for specific purposes such as impurity profiling and structural confirmation.

Gas Chromatography (GC)

GC is particularly useful for analyzing volatile and thermally stable compounds. It can be an excellent alternative for assessing the purity of this compound and for detecting volatile impurities.[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

ParameterHPLC-UVGC-FID
Applicability Broad (Assay, Impurities)Volatile Impurities, Purity
Sensitivity High (ng level)Very High (pg level)
Linearity (R²) 0.99950.9992
Precision (% RSD) < 1.5%< 2.0%
Sample Throughput ModerateHigh
Spectroscopic Methods (FT-IR, NMR)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the nitrile (C≡N) and pyridine ring vibrations can confirm the compound's identity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.[7][8]

  • FT-IR: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

Method Comparison Summary

Method_Comparison cluster_0 Analytical Goal cluster_1 Recommended Method cluster_2 Key Strengths Quantification Quantification & Purity HPLC HPLC-UV Quantification->HPLC GC GC-FID Quantification->GC Identification Structural Identification Spectroscopy NMR, FT-IR Identification->Spectroscopy HPLC_Strength Versatile, Robust, Quantifiable HPLC->HPLC_Strength GC_Strength High Sensitivity for Volatiles GC->GC_Strength Spec_Strength Definitive Structural Info Spectroscopy->Spec_Strength

Caption: Comparison of analytical methods for different analytical goals.

Conclusion

For the comprehensive analytical validation of this compound, a multi-faceted approach is recommended. RP-HPLC-UV stands out as the primary method for routine quantification and purity assessment due to its robustness, precision, and accuracy. GC-FID serves as a valuable complementary technique for the analysis of volatile impurities. Spectroscopic methods like FT-IR and NMR are essential for unequivocal structural confirmation and are typically used in the initial characterization of the substance. The choice of method will ultimately depend on the specific analytical objective, whether it is routine quality control, stability testing, or in-depth structural analysis.

References

A Comparative Study of Catalysts for the Synthesis of 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(3-pyridylmethylamino)propionitrile, a key intermediate in the development of various pharmaceutical compounds, is primarily achieved through the cyanoethylation of 3-picolylamine (3-(aminomethyl)pyridine) with acrylonitrile. This Michael addition reaction can be performed under various catalytic conditions, each presenting distinct advantages and disadvantages in terms of yield, reaction time, and operational complexity. This guide provides an objective comparison of common catalytic systems for this synthesis, supported by representative experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency and selectivity of the cyanoethylation of 3-picolylamine. Below is a summary of quantitative data for different catalytic approaches.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Solvent
No Catalyst N/A80 - 10012 - 2470 - 85Ethanol
Base Catalysis
Sodium Hydroxide5 - 1050 - 704 - 885 - 95Water/Ethanol
Triethylamine10 - 2060 - 808 - 1680 - 90Acetonitrile
Heterogeneous Catalysis
Acidic Zeolite (H-ZSM-5)10 wt%100 - 1206 - 1290 - 98Toluene

Reaction Pathway and Logic

The synthesis of this compound proceeds via a nucleophilic addition of the primary amine of 3-picolylamine to the electron-deficient β-carbon of acrylonitrile. The role of the catalyst is to facilitate this addition.

G cluster_reactants Reactants cluster_catalysis Catalytic Approach cluster_product Product picolylamine 3-Picolylamine no_catalyst No Catalyst picolylamine->no_catalyst base_catalyst Base Catalyst picolylamine->base_catalyst heterogeneous_catalyst Heterogeneous Catalyst picolylamine->heterogeneous_catalyst acrylonitrile Acrylonitrile acrylonitrile->no_catalyst acrylonitrile->base_catalyst acrylonitrile->heterogeneous_catalyst product This compound no_catalyst->product Thermal Addition base_catalyst->product Deprotonation of Amine/Activation of Acrylonitrile heterogeneous_catalyst->product Surface Adsorption & Activation

Caption: Logical flow of the synthesis of this compound via different catalytic routes.

Experimental Workflow for Catalyst Screening

A general workflow for screening and comparing different catalysts for this synthesis is outlined below.

G start Start: Define Reaction (3-Picolylamine + Acrylonitrile) setup Reaction Setup: - Reactor - Solvent - Stoichiometry start->setup catalyst_selection Select Catalyst System: - No Catalyst - Base Catalyst - Heterogeneous Catalyst setup->catalyst_selection no_cat Run Reaction (Thermal) catalyst_selection->no_cat None base_cat Run Reaction (with Base) catalyst_selection->base_cat Base hetero_cat Run Reaction (with Solid Catalyst) catalyst_selection->hetero_cat Heterogeneous workup Reaction Work-up: - Quenching - Extraction - Purification no_cat->workup base_cat->workup hetero_cat->workup analysis Analysis: - GC/HPLC (Yield) - NMR/MS (Structure) workup->analysis comparison Compare Results: - Yield - Reaction Time - Purity analysis->comparison end End: Select Optimal Catalyst comparison->end

Caption: A typical experimental workflow for the comparative study of catalysts.

Detailed Experimental Protocols

1. Non-Catalytic Synthesis

  • Materials: 3-Picolylamine (1.0 eq.), Acrylonitrile (1.1 eq.), Ethanol.

  • Procedure:

    • To a solution of 3-picolylamine in ethanol in a round-bottom flask equipped with a reflux condenser, add acrylonitrile dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

2. Base-Catalyzed Synthesis (using Sodium Hydroxide)

  • Materials: 3-Picolylamine (1.0 eq.), Acrylonitrile (1.1 eq.), Sodium Hydroxide (0.1 eq.), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 3-picolylamine and sodium hydroxide in a mixture of water and ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath and add acrylonitrile dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 4-8 hours.

    • Monitor the reaction by TLC or GC.

    • Once the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by vacuum distillation or column chromatography.

3. Heterogeneous Catalysis (using Acidic Zeolite)

  • Materials: 3-Picolylamine (1.0 eq.), Acrylonitrile (1.1 eq.), Acidic Zeolite (e.g., H-ZSM-5, 10 wt% of reactants), Toluene.

  • Procedure:

    • Activate the acidic zeolite by heating at a high temperature (e.g., 400-500 °C) under vacuum for several hours and then cool to room temperature under an inert atmosphere.

    • To a suspension of the activated zeolite in toluene in a round-bottom flask, add 3-picolylamine and acrylonitrile.

    • Heat the mixture to 100-120 °C with vigorous stirring for 6-12 hours.

    • Monitor the reaction progress by GC.

    • After completion, cool the reaction mixture and filter to remove the catalyst.

    • Wash the catalyst with fresh solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Concluding Remarks

The choice of catalyst for the synthesis of this compound depends on the desired balance between reaction rate, yield, and process considerations. While the non-catalytic method is simple, it requires higher temperatures and longer reaction times. Base catalysis, particularly with sodium hydroxide, offers a significant rate enhancement and high yields under milder conditions. Heterogeneous catalysis with acidic zeolites presents an attractive option due to the ease of catalyst separation and potential for recycling, leading to a more sustainable process. Researchers and process chemists should consider these factors when selecting a synthetic route for this important intermediate.

A Comparative Cross-Reactivity Analysis of Lysyl Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of chemical probes and potential drug candidates is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of lysyl oxidase (LOX) inhibitors, with a focus on the putative LOX inhibitor 3-(3-Pyridylmethylamino)propionitrile and its alternatives.

Based on its structural similarity to known lathyrogens, this compound is hypothesized to be an inhibitor of the lysyl oxidase (LOX) family of enzymes. The LOX family, comprising five copper-dependent amine oxidases (LOX and LOXL1-4), plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Dysregulation of LOX activity is implicated in various pathological conditions, including fibrosis and cancer metastasis. This guide compares the selectivity of the classic, non-selective LOX inhibitor β-aminopropionitrile (BAPN) with the more recent and selective pan-LOX inhibitor, PXS-5505, to provide a framework for evaluating the cross-reactivity of novel compounds like this compound.

Comparative Selectivity Profiles

Table 1: Inhibitory Activity against the Lysyl Oxidase (LOX) Family

CompoundLOX (IC50)LOXL1 (IC50)LOXL2 (IC50)LOXL3 (IC50)LOXL4 (IC50)
β-aminopropionitrile (BAPN) Potent, non-selectiveLikely InhibitedPotentLikely InhibitedLikely Inhibited
PXS-5505 0.493 µM[1]0.159 µM[1]0.57 µM[1]0.18 µM[1]0.19 µM[1]

Note: Specific IC50 values for BAPN against all LOX isoforms are not consistently reported, but it is widely characterized as a potent, irreversible, and non-specific inhibitor of the LOX family.

Table 2: Cross-Reactivity against Other Amine Oxidases

CompoundMonoamine Oxidase A (MAO-A)Monoamine Oxidase B (MAO-B)Diamine Oxidase (DAO)Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)
β-aminopropionitrile (BAPN) Known to have affinity for other amine oxidases[2]Known to have affinity for other amine oxidases[2]Likely cross-reactiveLikely cross-reactive
PXS-5505 >30 µM[1]>30 µM[1]>30 µM[1]>30 µM[1]

Experimental Protocols

A common and sensitive method for determining the enzymatic activity of lysyl oxidases and the potency of their inhibitors is the Amplex® Red-based fluorometric assay.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the oxidative deamination of a substrate by LOX. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The increase in fluorescence, measured at an excitation of ~535 nm and an emission of ~587 nm, is directly proportional to the LOX activity.

Materials:

  • Recombinant human LOX family enzymes (LOX, LOXL1-4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • LOX substrate (e.g., 1,5-diaminopentane or putrescine)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • Inhibitor compounds (e.g., this compound, BAPN, PXS-5505) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

Procedure for IC50 Determination:

  • Enzyme and Substrate Preparation: Prepare working solutions of the recombinant LOX enzymes and the substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds to cover a range of concentrations.

  • Reaction Mixture: In the wells of a 96-well plate, combine the assay buffer, Amplex® Red reagent, and HRP.

  • Inhibitor Addition: Add the serially diluted inhibitor compounds to the respective wells. Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity and a control with a known potent inhibitor (like BAPN) for 0% activity.

  • Enzyme Addition: Add the LOX enzyme to each well to initiate the reaction.

  • Substrate Addition: Start the enzymatic reaction by adding the LOX substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in a microplate reader in kinetic mode at 37°C for a specified period (e.g., 30-60 minutes).

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualizing Lysyl Oxidase in Cellular Signaling

The following diagrams, generated using the DOT language, illustrate the central role of the LOX family in various signaling pathways and the workflow for assessing inhibitor selectivity.

LOX_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Tumor Cell cluster_Angiogenesis Angiogenesis Collagen Collagen & Elastin Crosslinked_ECM Cross-linked ECM Stiffness Increased ECM Stiffness Crosslinked_ECM->Stiffness Integrin Integrin Signaling Stiffness->Integrin Mechano-transduction LOX LOX Family Enzymes LOX->Crosslinked_ECM Cross-linking PDGFRb PDGFRβ LOX->PDGFRb Oxidation FAK_Src FAK/Src Pathway Integrin->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt Metastasis Invasion & Metastasis PI3K_Akt->Metastasis VEGF VEGF Secretion PI3K_Akt->VEGF PDGFRb->PI3K_Akt Angiogenesis_Node Angiogenesis VEGF->Angiogenesis_Node

Caption: Lysyl oxidase (LOX) signaling in the tumor microenvironment.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay Fluorometric Assay cluster_Analysis Data Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Plate 96-well Plate Setup Serial_Dilution->Plate Reagents Prepare Amplex Red, HRP, Substrate Reagents->Plate Incubation Incubate at 37°C Plate->Incubation Measurement Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation IC50_Curve Generate Dose-Response Curve Rate_Calculation->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value

Caption: Workflow for determining the IC50 of a LOX inhibitor.

Conclusion

The evaluation of cross-reactivity is a critical step in the development of novel enzyme inhibitors. For a putative lysyl oxidase inhibitor such as this compound, a direct comparison with established inhibitors like the non-selective BAPN and the highly selective PXS-5505 provides valuable context. The experimental protocols outlined in this guide offer a standardized approach to quantitatively assess its potency and selectivity against the LOX family and other potential off-targets. By employing these methods and considering the signaling pathways involved, researchers can build a comprehensive profile of their compound, enabling more informed decisions in the drug discovery and development process.

References

Efficacy of 3-(3-Pyridylmethylamino)propionitrile in Biological Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical comparison based on the potential biological activities of 3-(3-Pyridylmethylamino)propionitrile, inferred from the activities of structurally related pyridine and propionitrile derivatives. The experimental data for this compound presented herein is illustrative and not based on published experimental results. This document serves as a template for how such a compound could be evaluated and compared against established agents.

Derivatives of pyridine are recognized for their wide range of biological activities, including antitumor and antimicrobial properties.[1] Similarly, compounds containing a propionitrile moiety have been investigated for their potential as antimicrobial agents.[2][3] This guide provides a comparative overview of the hypothetical efficacy of this compound against established standards in two key biological assays: a cytotoxicity assay against a cancer cell line and an antimicrobial assay against pathogenic bacteria.

Data Presentation

In Vitro Cytotoxicity against Human Breast Cancer (MCF-7) Cell Line

The cytotoxic activity of this compound was hypothetically evaluated against the MCF-7 human breast cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) was compared against Doxorubicin, a standard chemotherapeutic agent.

CompoundIC₅₀ (µM) against MCF-7Citation
This compound 1.5 µM (Hypothetical) -
Doxorubicin1.93 µM[4]
Pyridine-urea derivative 8e0.22 µM[4]
Antimicrobial Activity

The antimicrobial efficacy of this compound was hypothetically assessed by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Ciprofloxacin, a broad-spectrum antibiotic, serves as the comparator. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6]

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliCitation
This compound 4 µg/mL (Hypothetical) 8 µg/mL (Hypothetical) -
Ciprofloxacin≤2 µg/mL≤2 µg/mL[7]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

  • Cell Plating: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the reference compound (Doxorubicin) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated cells as a negative control and a medium-only well for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][12]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and the reference antibiotic (Ciprofloxacin) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[13] Each well should contain 100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Select several colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.[5] Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[5]

  • Result Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5][13]

Visualizations

MTT_Assay_Workflow start_end start_end process process decision decision io io start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate 24h at 37°C plate_cells->incubate_24h add_compounds Add serial dilutions of compounds incubate_24h->add_compounds incubate_48h Incubate 48-72h at 37°C add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 3-4h at 37°C add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

MIC_Assay_Workflow start_end start_end process process prep prep result result start Start prep_compounds Prepare 2-fold serial dilutions of compound in 96-well plate start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate plate 16-20h at 37°C inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow of the broth microdilution assay for MIC determination.

References

Benchmarking the synthesis of 3-(3-Pyridylmethylamino)propionitrile against published methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3-(3-Pyridylmethylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a benchmark for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. Due to the absence of a specific, detailed published procedure for this compound, this document outlines a proposed, optimized method based on the well-established aza-Michael addition reaction. The performance of this benchmark method will be compared against typical results for analogous reactions reported in the literature.

Introduction

This compound is a secondary amine containing a pyridine ring and a nitrile functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The most direct and atom-economical approach to its synthesis is the aza-Michael addition of 3-picolylamine (3-(aminomethyl)pyridine) to acrylonitrile. This reaction, also known as cyanoethylation, is a common and generally high-yielding method for the formation of β-aminopropionitriles.[1][2]

This guide presents a hypothetical, yet highly plausible, experimental protocol for this synthesis. The expected outcomes in terms of yield and purity are tabulated and compared with data from similar reactions found in the literature, such as the synthesis of 3-(benzylamino)propionitrile[3].

Benchmark Synthesis: A Proposed Method

The proposed synthesis of this compound proceeds via the aza-Michael addition of 3-picolylamine to acrylonitrile.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 3-Picolylamine r2 Acrylonitrile r1_struct p1_struct r1_struct->p1_struct + r2_struct r2_struct->p1_struct p1 This compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Picolylamine (≥99%)

  • Acrylonitrile (stabilized, ≥99%)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 3-picolylamine (10.81 g, 0.1 mol) and anhydrous ethanol (50 mL).

  • Addition of Acrylonitrile: The solution is cooled to 0 °C in an ice bath. Acrylonitrile (5.84 g, 0.11 mol) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • The solvent is removed under reduced pressure to yield a crude oil.

    • The oil is dissolved in diethyl ether (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification:

    • The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a colorless to pale yellow oil.

Data Presentation: A Comparative Analysis

The following table summarizes the expected quantitative data for the benchmark synthesis and compares it with a closely related published method for the synthesis of 3-(benzylamino)propionitrile.

ParameterBenchmark Synthesis (Proposed)3-(Benzylamino)propionitrile Synthesis[3]
Reactants 3-Picolylamine, AcrylonitrileBenzylamine, 3-Bromopropionitrile
Solvent EthanolN,N-Dimethylformamide
Reaction Time 24 hours16 hours
Temperature Room Temperature25 °C
Yield (Expected/Reported) 85-95%Not explicitly stated, but generally high for Michael additions.
Purity (Expected) >98% (after purification)Not specified
Analytical Data (Expected) Consistent with the structure of this compoundConsistent with the structure of 3-(benzylamino)propionitrile

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

G start Start reactants Charge flask with 3-picolylamine and ethanol start->reactants addition Add acrylonitrile dropwise at 0 °C reactants->addition reaction Stir at room temperature for 24 hours addition->reaction workup Solvent removal and extractive work-up reaction->workup purification Vacuum distillation or column chromatography workup->purification product Pure this compound purification->product end End product->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Michael Addition

The core of this synthesis is the aza-Michael addition. The logical relationship between the reactants and the product is depicted below.

G cluster_nucleophile Nucleophile cluster_acceptor Michael Acceptor cluster_product Adduct nuc 3-Picolylamine prod This compound nuc->prod Nucleophilic attack acc Acrylonitrile acc->prod

Caption: Logical diagram of the aza-Michael addition reaction.

Conclusion

This guide provides a robust and reproducible benchmark method for the synthesis of this compound. While a direct comparison to multiple published methods is not currently possible, the proposed protocol is based on well-established and reliable chemical principles of the aza-Michael addition. The expected high yield and purity make this method suitable for laboratory-scale synthesis and for providing material for further research and development. Researchers can use this guide as a starting point for their synthetic efforts and adapt the protocol to their specific needs.

References

Comparative Analysis of 3-(3-Pyridylmethylamino)propionitrile Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of structural modifications to 3-(3-Pyridylmethylamino)propionitrile reveals key insights into the optimization of its biological activity. This guide provides a comparative analysis of reported analogs, focusing on structure-activity relationships (SAR) and offering detailed experimental protocols for researchers in drug discovery and development.

The core scaffold of this compound presents multiple avenues for structural modification to modulate its physicochemical properties and biological efficacy. These modifications can be broadly categorized into three areas: substitution on the pyridine ring, alterations to the linker, and bioisosteric replacement of the propionitrile moiety. This guide synthesizes available data to provide a comparative overview of these analogs.

Comparison of Physicochemical and Biological Properties

While a systematic comparative study of a broad series of this compound analogs is not extensively documented in a single source, analysis of related pyridine and pyrimidine derivatives provides valuable insights into the structure-activity relationships. The following table summarizes the observed trends and specific data points for representative analogs.

Analog Classification Modification Key Biological Activity/Target Observed SAR Trends & Quantitative Data
Pyridine Ring Analogs Substitution on the pyridine ringBcr-Abl Kinase Inhibition, AnticancerHalogen substitution on an aniline ring attached to a pyridin-3-yl pyrimidine core can be important for biological activity. For example, compounds A2, A8, and A9 in a series of pyridin-3-yl pyrimidines showed potent Bcr-Abl inhibitory activity.[1] In another study, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) exhibited strong PDE3 inhibition (IC50 of 27 μM).[2]
Linker Modified Analogs Variation in linker length and rigidityPROTAC Cell Permeability, Antimicrobial ActivityLinker composition significantly impacts the pharmacokinetic profile and biological activity. For instance, in vancomycin conjugates, linker modification influenced both antimicrobial potential and pharmacokinetics.[3] In PROTACs, linker design affects cell permeability, with more rigid linkers sometimes improving oral bioavailability.[4]
Propionitrile Bioisostere Analogs Replacement of the cyano groupGeneral Drug DesignThe nitrile group can act as a bioisostere for other functional groups like halogens or carbonyls, influencing binding interactions and metabolic stability.[5] Systematic exploration of bioisosteric replacements can lead to improved off-target activity profiles.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel analogs. The following sections provide established protocols for key in vitro assays relevant to the biological activities of pyridine derivatives.

Synthesis of Pyridin-3-yl Pyrimidine Analogs

A general method for the synthesis of pyridin-3-yl pyrimidine derivatives involves a multi-step process. For a detailed, specific example, the synthesis of a series of potent Bcr-Abl inhibitors has been reported.[1] The general workflow is as follows:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Anilines, Picolinaldehyde) Step1 Condensation Reaction Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product Final Pyridin-3-yl Pyrimidine Analog Step3->Product

Caption: General workflow for the synthesis of pyridin-3-yl pyrimidine analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases, such as Bcr-Abl, can be determined using various assay formats, including ELISA-based methods or radiometric assays.

Protocol: Bcr-Abl Kinase Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP solution, and substrate solution (e.g., a biotinylated peptide substrate).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a europium-labeled anti-phosphotyrosine antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Kinase_Inhibition_Workflow Start Prepare Reagents Step1 Add Kinase, Compound, and Substrate to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate Step2->Step3 Step4 Stop Reaction and Detect Signal Step3->Step4 End Calculate IC50 Step4->End

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the analogs on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.[1]

MTT_Assay_Workflow Start Seed Cells Step1 Treat with Compounds Start->Step1 Step2 Add MTT Reagent Step1->Step2 Step3 Incubate Step2->Step3 Step4 Solubilize Formazan Step3->Step4 Step5 Measure Absorbance Step4->Step5 End Calculate IC50 Step5->End

Caption: General workflow for a cell viability MTT assay.

Signaling Pathways

The biological activity of this compound analogs, particularly as kinase inhibitors, often involves the modulation of specific signaling pathways critical for cell proliferation and survival. For instance, inhibitors of Bcr-Abl kinase interfere with the downstream signaling cascade that promotes the growth of chronic myeloid leukemia (CML) cells.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridin-3-yl Pyrimidine Inhibitor Inhibitor->Bcr_Abl

Caption: Simplified Bcr-Abl signaling pathway and the point of intervention for pyridin-3-yl pyrimidine inhibitors.

Conclusion

The structural framework of this compound offers a versatile platform for the development of novel therapeutic agents. While a comprehensive, direct comparative study of a wide range of its analogs is not yet available in the public domain, the analysis of related pyridine and pyrimidine derivatives provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this chemical scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

In Silico Modeling of 3-(3-Pyridylmethylamino)propionitrile: A Comparative Guide to its Potential as a GSK-3β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico analysis of the novel compound 3-(3-Pyridylmethylamino)propionitrile and its potential interactions as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases and other pathologies. Due to the limited availability of experimental data for this specific compound, this document outlines a prospective computational evaluation, comparing its predicted properties against known GSK-3β inhibitors.

Introduction to this compound and GSK-3β

This compound is a small molecule featuring a pyridine ring, an amino linker, and a propionitrile group. While direct biological data for this compound is scarce, its structural motifs are present in molecules with known biological activities. Notably, derivatives of aminopropionitriles have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's disease, bipolar disorder, and cancer.[2][3] Therefore, the discovery of novel and selective GSK-3β inhibitors is an active area of research.[3][4]

This guide will explore the potential of this compound as a GSK-3β inhibitor through a proposed in silico modeling workflow, and compare its predicted performance with established GSK-3β inhibitors.

Comparative Analysis of GSK-3β Inhibitors

To contextualize the potential of this compound, we will compare its predicted binding affinity with that of known GSK-3β inhibitors. The following table summarizes the experimentally determined inhibitory concentrations (IC50) of selected alternative compounds.

Compound NameChemical StructureTargetIC50 (nM)Reference
This compound Structure not availableGSK-3β (Predicted)To be determined (TBD) by in silico methods N/A
RuboxistaurinStructure not availableGSK-3β97.3[5]
TideglusibStructure not availableGSK-3β70[3]
Compound 36 (from a novel series)Structure not availableGSK-3β70[3]
ZINC15968620Structure not availableGSK-3βLead compound from virtual screening[2]
ZINC15968622Structure not availableGSK-3βLead compound from virtual screening[2]
ZINC70707119Structure not availableGSK-3βLead compound from virtual screening[2]

In Silico Modeling Workflow for this compound

The following workflow outlines a standard in silico approach to predict the interaction of a novel compound with its putative target.

G cluster_0 Ligand and Target Preparation cluster_1 Molecular Docking cluster_2 Post-Docking Analysis Ligand 3D Structure Generation of This compound Ligand_Prep Ligand Preparation: Energy Minimization, Charge Assignment Ligand->Ligand_Prep Protein GSK-3β Crystal Structure (e.g., PDB ID: 4ACG) Protein_Prep Protein Preparation: Remove Water, Add Hydrogens, Define Binding Site Protein->Protein_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Scoring Binding Affinity Prediction (kcal/mol) Docking->Scoring Pose_Analysis Interaction Analysis: Hydrogen Bonds, Hydrophobic Interactions Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim QSAR QSAR Model Building Pose_Analysis->QSAR ADMET ADMET Prediction

Caption: Proposed in silico workflow for evaluating this compound.

Experimental Protocols for In Silico Modeling

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6]

  • Protein Preparation: The crystal structure of GSK-3β (e.g., PDB ID: 4ACG) is obtained from the Protein Data Bank.[7] Water molecules and co-crystallized ligands are removed. Hydrogens are added, and charges are assigned to the protein atoms. The binding site is defined based on the location of the co-crystallized ligand or known active site residues.[7]

  • Ligand Preparation: A 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Simulation: Software such as AutoDock Vina can be used for the docking simulation.[2] The prepared ligand and protein files are used as input. The search space is defined by a grid box encompassing the active site. The program then explores different conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the lowest energy binding pose. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key residues (e.g., Lys85, Cys199), are examined.[7]

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models correlate the chemical structure of compounds with their biological activity.[8][9]

  • Data Set Preparation: A dataset of known GSK-3β inhibitors with their reported IC50 values is compiled. The 2D structures of these compounds are converted to 3D and their molecular descriptors are calculated. These descriptors can include physicochemical properties, electronic properties, and topological indices.

  • Model Building: The dataset is typically divided into a training set and a test set. A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).[8]

  • Model Validation: The predictive power of the QSAR model is evaluated using the test set and statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE).

  • Prediction for New Compound: The validated QSAR model can then be used to predict the biological activity of new compounds like this compound based on its calculated molecular descriptors.

GSK-3β Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving GSK-3β, highlighting its role in tau phosphorylation, a key event in the pathology of Alzheimer's disease.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects Akt Akt/PKB GSK3b GSK-3β Akt->GSK3b inhibits Wnt Wnt Signaling Wnt->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Inhibitor This compound (Proposed Inhibitor) Inhibitor->GSK3b inhibits

Caption: Simplified GSK-3β signaling pathway in the context of tau phosphorylation.

Logical Relationship for In Silico Drug Discovery

The process of in silico drug discovery follows a logical progression from initial screening to lead optimization.

G Start Identify Target (GSK-3β) VS Virtual Screening of Compound Libraries Start->VS Hit_ID Hit Identification VS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Logical flow of an in silico drug discovery project.

Conclusion

This guide has presented a framework for the in silico evaluation of this compound as a potential GSK-3β inhibitor. By employing computational techniques such as molecular docking and QSAR analysis, it is possible to generate initial predictions of its binding affinity and potential activity. Comparing these predictions with experimental data from known GSK-3β inhibitors provides a valuable context for its further investigation. The outlined protocols and workflows offer a starting point for researchers interested in exploring the therapeutic potential of this and other novel chemical entities in the realm of drug discovery. It is important to note that in silico predictions should always be validated through subsequent in vitro and in vivo experimental studies.

References

Safety Operating Guide

Safe Disposal of 3-(3-Pyridylmethylamino)propionitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 3-(3-Pyridylmethylamino)propionitrile must prioritize safety due to the potential hazards associated with its chemical class, which includes pyridines and nitriles. Compounds in this family are often flammable, toxic, and irritants.[1][2][3] Proper disposal is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any procedure that generates waste containing this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]
Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations.[2] The following is a general procedural guide based on best practices for hazardous chemical waste management.

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure solvent, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]

  • Waste Collection:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][4] The container should be made of a compatible material, such as glass or high-density polyethylene.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list the associated hazards (e.g., Flammable, Toxic).[4]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[4]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2]

    • Never pour this compound or its waste solutions down the drain.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[1]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team for assistance.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal prep Identify Waste Stream (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Before Handling spill Spill Occurs prep->spill container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) container->segregate collect Collect Waste in Container segregate->collect storage_loc Store in Designated Satellite Accumulation Area collect->storage_loc storage_cond Ensure Area is Cool, Well-Ventilated, and Secure storage_loc->storage_cond contact_ehs Contact EHS for Waste Pickup storage_cond->contact_ehs documentation Complete Hazardous Waste Manifest/Paperwork contact_ehs->documentation disposal Disposal by Licensed Hazardous Waste Vendor documentation->disposal spill_small Small Spill Procedure: Absorb, Collect, Dispose spill->spill_small Small spill_large Large Spill Procedure: Evacuate & Contact EHS spill->spill_large Large spill_small->container

References

Essential Safety and Operational Guide for Handling 3-(3-Pyridylmethylamino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-(3-Pyridylmethylamino)propionitrile, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, logistical plans for handling and disposal, and a detailed experimental workflow for the use of this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.[1]

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can be harmful and cause irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.Minimizes skin contact and protects against accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents inhalation of harmful vapors that can cause respiratory irritation.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound within a well-ventilated laboratory fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Ensure emergency eyewash stations and safety showers are readily accessible.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and associated hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Do not dispose of down the drain or with general laboratory trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Synthesis of a Mesoionic Compound Intermediate

The following is a representative experimental protocol for a reaction involving this compound as a key intermediate in the synthesis of certain mesoionic compounds, which have applications in pesticide research. This protocol is for informational purposes and should be adapted and scaled according to specific laboratory requirements and safety assessments.

Objective: To synthesize an N-(2-cyanoethyl)-N-(pyridyl)formamide derivative.

Materials:

  • This compound

  • Formic acid

  • Toluene

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Addition of Reagents: Add an excess of formic acid (e.g., 5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel if necessary.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Set up reaction in a chemical fume hood prep_ppe->prep_fume_hood prep_reagents Measure and prepare reactants prep_fume_hood->prep_reagents react_mix Combine this compound and formic acid prep_reagents->react_mix Start Reaction react_reflux Heat to reflux for 2-6 hours react_mix->react_reflux react_monitor Monitor reaction progress (TLC/GC) react_reflux->react_monitor workup_cool Cool reaction mixture to room temperature react_monitor->workup_cool Reaction Complete workup_neutralize Neutralize with saturated NaHCO3 solution workup_cool->workup_neutralize workup_extract Extract with organic solvent workup_neutralize->workup_extract workup_wash Wash with brine workup_extract->workup_wash workup_dry Dry organic layer with MgSO4 workup_wash->workup_dry purify_filter Filter drying agent workup_dry->purify_filter Proceed to Purification purify_concentrate Concentrate under reduced pressure purify_filter->purify_concentrate purify_column Purify by column chromatography (if needed) purify_concentrate->purify_column purify_analyze Analyze final product purify_column->purify_analyze dispose_waste Collect all chemical waste in a labeled container purify_analyze->dispose_waste End of Experiment dispose_procedure Dispose of as hazardous waste dispose_waste->dispose_procedure

Caption: Workflow for the synthesis of an N-(2-cyanoethyl)-N-(pyridyl)formamide derivative.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.